6-Fluoroindole-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTIKMXIKAOCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401780 | |
| Record name | 6-Fluoroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3093-97-8 | |
| Record name | 6-Fluoroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoroindole-2-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoroindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Fluoroindole-2-carboxylic acid (CAS: 3093-97-8), a versatile fluorinated indole derivative. This compound serves as a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents, and in materials science for creating novel semiconductors.[1][2][3] A thorough understanding of its properties is fundamental to its application in research and development.
Core Physicochemical Data
This compound is characterized by an indole ring system with a fluorine atom at the 6th position and a carboxylic acid group at the 2nd position.[4] The presence of both a secondary amine within the indole ring and a carboxylic acid allows the molecule to exist in a zwitterionic form.[2][4] Quantitative physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆FNO₂ | [4][5] |
| Molecular Weight | 179.15 g/mol | [3][4][5] |
| Appearance | Light yellow to orange powder or crystals | [4][6] |
| Melting Point | 244-250 °C (with decomposition) | [4][6] |
| Boiling Point | 422.2 ± 25.0 °C (Predicted) | [6] |
| pKa | 4.38 ± 0.30 (Predicted) | [4][6] |
| Purity (Typical) | ≥98% (by HPLC) | [4] |
| Solubility | Moderately soluble in polar organic solvents; soluble in basic aqueous solutions. | [4] |
Experimental Protocols for Property Determination
Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard laboratory protocols for pKa, LogP, and solubility determination.
Logical Workflow for Physicochemical Characterization
The process of characterizing a chemical compound like this compound follows a structured workflow to ensure comprehensive data collection.
Caption: General workflow for determining key physicochemical properties.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH levels. Potentiometric titration is a widely used and reliable method for its determination.[7][8]
Methodology
-
Preparation of Solutions:
-
Prepare a standard solution of this compound (e.g., 1 mM) in a suitable solvent system.[7]
-
Prepare standardized titrant solutions of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).[7]
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[7]
-
-
Instrument Calibration: Calibrate a pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[7]
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.[7]
-
Immerse the calibrated pH electrode into the solution.
-
To ensure an inert environment, purge the solution with nitrogen to displace dissolved gases.[7]
-
Begin the titration by adding small, incremental volumes of the 0.1 M NaOH solution.
-
Record the pH reading after each addition, ensuring the reading is stable (signal drift < 0.01 pH units per minute).[7]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Identify the inflection point of the sigmoid curve, which corresponds to the half-equivalence point.
-
The pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal, is the pKa of the compound.[8]
-
Caption: Experimental workflow for pKa determination via potentiometric titration.
Determination of LogP by the Shake-Flask Method
The partition coefficient (LogP) measures a compound's lipophilicity and is a key predictor of its pharmacokinetic behavior, such as absorption and distribution.[9] The shake-flask method is the gold standard for experimental LogP determination.[10][11]
Methodology
-
Phase Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to represent the aqueous phase.
-
Use n-octanol as the organic (lipid) phase.
-
Mutually saturate the two phases by mixing them vigorously and allowing them to separate for 24 hours.[12]
-
-
Partitioning:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).[13]
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS buffer (e.g., 100 µL of octanol and 990 µL of PBS).[13]
-
Agitate the mixture vigorously (e.g., on a rotator for 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[13]
-
Centrifuge the sample to ensure complete separation of the two immiscible phases.
-
-
Concentration Measurement:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous (PBS) phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or LC-MS.[11]
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The LogP value is the base-10 logarithm of the partition coefficient: LogP = log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).[9]
-
Caption: Workflow for LogP determination using the shake-flask method.
Determination of Aqueous Solubility
Solubility is the maximum amount of a solute that can be dissolved in a solvent at a given temperature.[14] For drug development, aqueous solubility is a critical factor influencing bioavailability.
Methodology
-
Sample Preparation:
-
Equilibrium Saturation:
-
Add a small, weighed amount of this compound to the solvent.
-
Shake the mixture vigorously to facilitate dissolution.[15]
-
Continue adding small increments of the solute until a solid precipitate remains, indicating that the solution is saturated.
-
Allow the mixture to equilibrate for an extended period (e.g., 24 hours) under constant agitation and controlled temperature to ensure thermodynamic equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, separate the undissolved solid from the saturated solution, typically by centrifugation or filtration.
-
Carefully extract an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved solute in the aliquot using a reliable analytical method, such as UV-Vis spectrophotometry or HPLC.[16]
-
-
Result Expression:
-
Express the solubility as the concentration of the saturated solution, commonly in units of mg/mL or mol/L.
-
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. unis.unyp.cz [unis.unyp.cz]
- 4. nbinno.com [nbinno.com]
- 5. volochem.com [volochem.com]
- 6. This compound CAS#: 3093-97-8 [m.chemicalbook.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. enamine.net [enamine.net]
- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. lup.lub.lu.se [lup.lub.lu.se]
6-Fluoroindole-2-carboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoroindole-2-carboxylic acid (CAS No: 3093-97-8) is a fluorinated heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom at the 6-position of the indole ring, coupled with a carboxylic acid moiety at the 2-position, imparts unique physicochemical properties that enhance metabolic stability, binding affinity, and the overall pharmacological profile of derivative molecules. This technical guide provides an in-depth overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its role in the development of novel therapeutics and functional organic materials. Detailed experimental protocols for its synthesis are provided, alongside a summary of its quantitative properties and a visualization of its synthetic utility.
Introduction and Historical Context
While the precise initial synthesis of this compound is not prominently documented in readily available historical records, its development is intrinsically linked to the broader exploration of fluorinated indole derivatives in the mid to late 20th century. The introduction of fluorine into organic molecules became a significant strategy in medicinal chemistry to modulate biological activity. Classic synthetic routes for indole formation, such as the Fischer indole synthesis (discovered in 1883) and the Reissert indole synthesis, have been adapted for the creation of halogenated indoles. The Leimgruber-Batcho indole synthesis, a high-yielding and versatile method, has also been instrumental in the preparation of substituted indoles, including 6-fluoroindole, the precursor to the carboxylic acid derivative. The growing interest in indole-2-carboxylic acid derivatives as scaffolds for antiviral, anticancer, and other therapeutic agents has solidified the importance of this compound as a key synthetic intermediate.
Physicochemical Properties
This compound is typically a light yellow to brown crystalline powder. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3093-97-8 | [1][2] |
| Molecular Formula | C₉H₆FNO₂ | [1][2] |
| Molecular Weight | 179.15 g/mol | [1][2] |
| Appearance | Light yellow to brown powder/crystal | [3] |
| Melting Point | 244-250 °C (with decomposition) | [4] |
| pKa (predicted) | 4.38 ± 0.30 | [4] |
| Purity | ≥98.0% (by HPLC) | [3] |
| Fluorescence Emission | 332 nm (neutral form), 370 nm (zwitterionic form) | [1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods, primarily involving the formation of the indole ring followed by carboxylation or starting from a pre-functionalized precursor. The Leimgruber-Batcho and Fischer indole syntheses are common routes to the 6-fluoroindole core, which can then be further modified.
Leimgruber-Batcho Indole Synthesis (for 6-Fluoroindole precursor)
This method is often favored for its high yields and mild conditions.
Step 1: Formation of the Enamine A solution of 4-fluoro-2-nitrotoluene and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a solvent such as N,N-dimethylformamide (DMF) is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.
Step 2: Reductive Cyclization The crude enamine is dissolved in a suitable solvent (e.g., ethyl acetate, ethanol) and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, reduction can be achieved using iron powder in acetic acid. After the reaction, the catalyst or iron residues are filtered off, and the solvent is evaporated. The crude 6-fluoroindole is then purified by column chromatography.
Fischer Indole Synthesis (for 6-Fluoroindole precursor)
A classic method for indole synthesis.
Step 1: Formation of the Hydrazone 4-Fluorophenylhydrazine hydrochloride is dissolved in a solvent like ethanol or acetic acid, followed by the addition of an aldehyde or ketone (e.g., acetaldehyde). The mixture is stirred at room temperature to form the corresponding hydrazone.
Step 2: Cyclization An acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) is added to the hydrazone. The mixture is heated to induce cyclization. After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The crude 6-fluoroindole is then purified by column chromatography.[5]
Carboxylation of 6-Fluoroindole
Once 6-fluoroindole is obtained, the carboxylic acid group can be introduced at the C2 position through various methods, such as reaction with a chloroformate followed by hydrolysis, or via a Grignard reaction with carbon dioxide.
Biological Activity and Applications
This compound is a versatile building block for a wide range of bioactive molecules and functional materials.
Medicinal Chemistry
-
Anticancer Agents: A binuclear copper(II) complex of this compound has demonstrated significant anti-cancer activity, showing 90% inhibition of breast cancer cell lines (MDA-MB-231 and MCF-7) at a concentration of 20 µM.[1][2] Its derivatives have been investigated as kinase inhibitors and tubulin polymerization inhibitors.
-
Antiviral Agents: The indole-2-carboxylic acid scaffold is crucial for the development of HIV-1 integrase strand transfer inhibitors.[6][7] Derivatives of this compound have been synthesized and shown to have potent inhibitory effects on HIV-1 integrase.[8][9]
-
Other Therapeutic Areas: The 6-fluoroindole core is also a key component in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other neuroactive compounds.[10]
Materials Science
-
Organic Electronics: this compound is used in the synthesis of triindoles through palladium-catalyzed decarboxylative reactions. These triindoles function as semiconductors in Organic Field-Effect Transistors (OFETs) and as hole transport layers in solar cells.[1][2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3093-97-8 |
| Molecular Formula | C₉H₆FNO₂ |
| Molecular Weight | 179.15 g/mol |
| Appearance | Light yellow to brown powder/crystal |
| Melting Point | 244-250 °C (dec.) |
| pKa (predicted) | 4.38 ± 0.30 |
| Purity | ≥98.0% |
| Fluorescence Emission (nm) | 332 (neutral), 370 (zwitterionic) |
Table 2: Biological Activity Data
| Compound/Complex | Target | Activity | Concentration | Reference |
| Copper (II) complex of this compound | Breast Cancer Cell Lines (MDA-MB-231, MCF-7) | 90% inhibition | 20 µM | [1][2] |
| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | IC₅₀ values in the micromolar range | Varies | [6][7] |
Visualizations
Diagram 1: Synthetic Utility of this compound
Caption: Synthetic pathways to and applications of this compound.
Conclusion
This compound stands as a testament to the power of fluorine chemistry in modern drug discovery and materials science. Its unique structural features provide a versatile platform for the synthesis of a diverse array of functional molecules. While its early history is not extensively detailed, its contemporary importance is undeniable. The synthetic routes to this compound are well-established, and its utility in creating potent bioactive agents and advanced organic materials continues to expand. This guide serves as a foundational resource for researchers and professionals seeking to leverage the potential of this compound in their respective fields.
References
- 1. ossila.com [ossila.com]
- 2. unis.unyp.cz [unis.unyp.cz]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Fluoroindole 98 399-51-9 [sigmaaldrich.com]
The Biological Versatility of 6-Fluoroindole-2-carboxylic Acid: A Technical Overview for Drug Discovery Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activities and Therapeutic Potential of 6-Fluoroindole-2-carboxylic Acid and Its Derivatives.
Introduction: this compound is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry. The strategic placement of a fluorine atom at the 6-position of the indole ring can substantially improve the metabolic stability, binding affinity, and overall pharmacological profile of resulting molecules. This technical guide provides a comprehensive overview of the known biological activities of this compound, focusing on its anticancer properties, its role as a versatile scaffold for other bioactive agents, and the experimental methodologies used to evaluate its effects. While much of its therapeutic potential is realized through its derivatives, this document will focus on the activities of the parent compound and its closely related analogues.
Anticancer Activity of a this compound Copper (II) Complex
The most prominently reported biological activity of this compound is its potent anticancer effect when complexed with copper (II). This complex has demonstrated significant inhibitory activity against human breast cancer cell lines.
Quantitative Data Summary
| Compound/Complex | Cell Line | Concentration | Biological Effect | Reference |
| Copper (II) complex of this compound | MDA-MB-231 | 20 µM | 90% inhibition | [1][2] |
| Copper (II) complex of this compound | MCF-7 | 20 µM | 90% inhibition | [1][2] |
| Dinuclear Copper (II) complex of Indole-2-carboxylic acid (Analogue) | MDA-MB-231 | 20 µM | >90% inhibition | [3][4] |
| Dinuclear Copper (II) complex of Indole-2-carboxylic acid (Analogue) | MCF-7 | 20 µM | >90% inhibition | [3][4] |
Mechanism of Action: DNA Intercalation and Apoptosis Induction
While the specific signaling pathways for the this compound copper complex are not yet fully elucidated, studies on the analogous indole-2-carboxylic acid copper (II) complex (ICA-Cu) strongly suggest a mechanism involving DNA intercalation.[3][4] This interaction with DNA is believed to induce cellular damage, subsequently triggering programmed cell death, or apoptosis.
DNA intercalating agents insert themselves between the base pairs of the DNA double helix, leading to a disruption of DNA replication and transcription, ultimately causing cell cycle arrest and apoptosis. The apoptotic cascade initiated by such DNA damage often involves the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), which are the central regulators of apoptosis.[5] This process can be mediated through the release of cytochrome c from the mitochondria.[6]
Experimental Protocols
Synthesis of Indole-2-carboxylic Acid Dinuclear Copper(II) Complex (Analogue Protocol)
This protocol describes the synthesis of the dinuclear copper(II) complex of the non-fluorinated analogue, indole-2-carboxylic acid (ICA-Cu), which serves as a model for the synthesis of the 6-fluoro derivative.[3]
Materials:
-
Indole-2-carboxylic acid
-
Copper (II) acetate monohydrate
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve indole-2-carboxylic acid in ethanol.
-
Dissolve copper (II) acetate monohydrate in deionized water.
-
Slowly add the copper (II) acetate solution to the indole-2-carboxylic acid solution with constant stirring.
-
The reaction mixture is stirred at a slightly elevated temperature (e.g., 40-50°C) for several hours.
-
The resulting precipitate is collected by filtration, washed with ethanol and water, and dried.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
MDA-MB-231 and MCF-7 human breast cancer cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound copper complex
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed MDA-MB-231 and MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with varying concentrations of the this compound copper complex and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell inhibition relative to untreated control cells.
DNA Intercalation Assessment (Viscosity Measurement)
Viscosity measurements of DNA solutions can be used to determine the mode of binding of small molecules. Intercalation typically causes a significant increase in the viscosity of the DNA solution due to the lengthening of the DNA helix.
Materials:
-
Calf thymus DNA (ctDNA)
-
Tris-HCl buffer
-
This compound copper complex
-
Viscometer
Procedure:
-
Prepare a solution of ctDNA in Tris-HCl buffer.
-
Measure the viscosity of the ctDNA solution.
-
Add increasing concentrations of the this compound copper complex to the ctDNA solution.
-
Measure the viscosity of the solution after each addition.
-
Plot the relative viscosity versus the concentration of the complex to determine the effect on DNA viscosity.
A Versatile Scaffold for Bioactive Molecules
Beyond its direct anticancer activity as a copper complex, this compound serves as a crucial intermediate in the synthesis of a diverse range of bioactive molecules. The 6-fluoroindole core has been successfully incorporated into molecular frameworks to develop agents with various therapeutic applications.
Kinase Inhibitors
Derivatives of 6-fluoroindole have shown promise as potent inhibitors of several protein kinases that are critical targets in cancer therapy, including:
-
Epidermal Growth Factor Receptor (EGFR)
-
BRAFV600E
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Tubulin Polymerization Inhibitors
Certain molecules containing the 6-fluoroindole scaffold have been found to inhibit tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making it an effective anticancer strategy.
Conclusion
This compound is a valuable entity in drug discovery and development. Its copper (II) complex exhibits potent anticancer activity, likely through a mechanism of DNA intercalation and subsequent induction of apoptosis. Furthermore, its structural framework provides a versatile platform for the synthesis of a wide array of other bioactive compounds, including kinase and tubulin inhibitors. Further research into the specific molecular targets and signaling pathways of this compound and its derivatives will be crucial for fully realizing their therapeutic potential. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working to advance these promising compounds towards clinical applications.
References
- 1. unis.unyp.cz [unis.unyp.cz]
- 2. ossila.com [ossila.com]
- 3. In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. Molecular signaling cascade in DNA bisintercalator, echinomycin-induced apoptosis of HT-29 cells: evidence of the apoptotic process via activation of the cytochrome c-ERK-caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into 6-Fluoroindole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted and Typical Spectroscopic Data
The following tables summarize the expected spectroscopic data for 6-Fluoroindole-2-carboxylic acid. These values are derived from computational predictions and comparison with structurally related indole-2-carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The predicted ¹H NMR chemical shifts are influenced by the electron-withdrawing nature of the fluorine and carboxylic acid groups, as well as the aromatic indole ring system.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH | 11.0 - 12.0 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. |
| H3 | 7.0 - 7.2 | Doublet | |
| H4 | 7.6 - 7.8 | Doublet of Doublets | |
| H5 | 7.1 - 7.3 | Triplet of Doublets | |
| H7 | 7.4 - 7.6 | Doublet of Doublets | |
| COOH | > 12.0 | Broad Singlet | Often exchanges with D₂O. |
¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR chemical shifts reflect the electronic environment of each carbon atom within the molecule. The carbonyl carbon of the carboxylic acid is expected to be significantly downfield.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | 135 - 140 | |
| C3 | 105 - 110 | |
| C3a | 125 - 130 | |
| C4 | 120 - 125 | |
| C5 | 110 - 115 (JC-F coupling) | |
| C6 | 155 - 160 (JC-F coupling) | Attached to Fluorine |
| C7 | 100 - 105 (JC-F coupling) | |
| C7a | 130 - 135 | |
| COOH | 165 - 175 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in this compound.
| Functional Group | Typical Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| N-H stretch (Indole) | 3300 - 3500 | Medium |
| C=O stretch (Carboxylic Acid) | 1680 - 1720 | Strong |
| C=C stretch (Aromatic) | 1500 - 1600 | Medium |
| C-N stretch | 1200 - 1350 | Medium |
| C-F stretch | 1000 - 1100 | Strong |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| Ion | Expected m/z | Notes |
| [M]⁺ | 179.04 | Molecular Ion |
| [M-H₂O]⁺ | 161.03 | Loss of water |
| [M-COOH]⁺ | 134.05 | Loss of the carboxylic acid group |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for this compound. Instrument parameters may need to be optimized for specific equipment.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction. Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Process the data with appropriate phasing and baseline correction. Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the KBr pellet or the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in positive or negative ion mode.
-
For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID).
-
Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Potential Signaling Pathway in Cancer
Derivatives of 6-fluoroindole have shown potential as anticancer agents, with some compounds exhibiting inhibitory activity against key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[1] The following diagram illustrates a simplified EGFR signaling pathway and indicates the potential point of intervention for an inhibitor derived from the 6-fluoroindole scaffold.
Caption: A simplified diagram of the EGFR signaling pathway, a potential target for anticancer drugs derived from this compound.
References
Unveiling the Therapeutic Potential of 6-Fluoroindole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the potential therapeutic targets of 6-Fluoroindole-2-carboxylic acid and its derivatives. While direct therapeutic applications of this compound are still under investigation, its core structure serves as a valuable scaffold for the development of novel therapeutic agents across various disease areas. This document summarizes key findings, presents quantitative data for derivatives, details relevant experimental methodologies, and visualizes the associated signaling pathways.
Anti-Cancer Activity: Copper(II) Complex of Indole-2-Carboxylic Acid
A dinuclear copper(II) complex of indole-2-carboxylic acid (ICA-Cu) has demonstrated notable anti-cancer properties. While the specific 6-fluoro derivative has not been extensively studied, the indole-2-carboxylic acid scaffold complexed with copper presents a promising avenue for anti-cancer drug development.
Mechanism of Action
The primary proposed mechanism of action for ICA-Cu is the intercalation of the complex into DNA. This interaction disrupts DNA replication and transcription, ultimately leading to apoptosis in cancer cells. Additionally, copper complexes, in general, are known to induce cytotoxicity through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.
Quantitative Data
The following table summarizes the in vitro cytotoxicity of a dinuclear copper(II) complex of indole-2-carboxylic acid (ICA-Cu) against human breast cancer cell lines.
| Compound | Cell Line | Parameter | Value |
| ICA-Cu | MDA-MB-231 | % Inhibition (at 20 µM) | >90% |
| ICA-Cu | MCF-7 | % Inhibition (at 20 µM) | >90% |
Experimental Protocols
This protocol is adapted from studies on DNA binding of metal complexes.
Objective: To determine the DNA binding mode of the test compound.
Materials:
-
Test compound (e.g., ICA-Cu)
-
Calf Thymus DNA (CT-DNA)
-
Ethidium Bromide (EB)
-
Tris-HCl buffer
-
Fluorometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration of DNA should be determined spectrophotometrically.
-
Direct Titration:
-
To a fixed concentration of the test compound, incrementally add aliquots of the CT-DNA solution.
-
After each addition, record the fluorescence emission spectrum.
-
A decrease in fluorescence intensity upon DNA addition can suggest an interaction.
-
-
Ethidium Bromide Displacement Assay:
-
Prepare a solution of CT-DNA pre-incubated with ethidium bromide until a stable fluorescence signal is achieved.
-
Add increasing concentrations of the test compound to the CT-DNA-EB complex.
-
Record the fluorescence spectra after each addition.
-
A decrease in the fluorescence intensity of the EB-DNA complex indicates that the test compound is displacing EB, suggesting an intercalative binding mode.
-
Objective: To further elucidate the DNA binding mode.
Materials:
-
Test compound
-
CT-DNA solution
-
Viscometer
Procedure:
-
Prepare a CT-DNA solution of a known concentration in buffer.
-
Measure the viscosity of the DNA solution alone.
-
Add increasing amounts of the test compound to the DNA solution.
-
After each addition, allow the solution to equilibrate and then measure the viscosity.
-
An increase in the relative viscosity of the DNA solution upon addition of the test compound is indicative of an intercalative binding mode, as intercalation lengthens the DNA helix.
Signaling Pathway
Antiviral Activity: HIV-1 Integrase Inhibition
Derivatives of indole-2-carboxylic acid have emerged as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.
Mechanism of Action
The indole-2-carboxylic acid scaffold acts as a pharmacophore that chelates two essential magnesium ions (Mg2+) within the catalytic site of HIV-1 integrase. This interaction blocks the strand transfer step of integration, preventing the insertion of the viral DNA into the host genome.
Quantitative Data
The following table presents the inhibitory activity of a representative indole-2-carboxylic acid derivative against HIV-1 integrase.
| Compound | Target | Parameter | Value (µM) |
| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase | IC50 | 0.13 |
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
This is a representative protocol for measuring the inhibition of the strand transfer reaction.
Objective: To determine the IC50 value of a test compound against HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase
-
Donor DNA (oligonucleotide mimicking the viral DNA end)
-
Target DNA (oligonucleotide mimicking the host DNA)
-
Test compound
-
Reaction buffer containing Mg2+
-
Detection system (e.g., fluorescence-based or ELISA-based)
Procedure:
-
Coat a microplate with the donor DNA.
-
Add the recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.
-
Add serial dilutions of the test compound to the wells and incubate.
-
Add the target DNA to initiate the strand transfer reaction.
-
After a defined incubation period, stop the reaction.
-
Detect the product of the strand transfer reaction using a suitable detection method. For example, if the target DNA is biotinylated and the donor DNA is labeled with a fluorophore, the integrated product can be captured on a streptavidin-coated plate and quantified by fluorescence.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
Signaling Pathway
6-Fluoroindole-2-carboxylic Acid: A Competitive Antagonist at the NMDA Receptor Glycine Site
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoroindole-2-carboxylic acid is a halogenated derivative of indole-2-carboxylic acid that functions as a competitive antagonist at the glycine co-agonist binding site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a ligand-gated ion channel, is a critical component of excitatory neurotransmission in the central nervous system. Its overactivation is implicated in a variety of neuropathological conditions, making it a key target for therapeutic intervention. By competitively inhibiting the binding of glycine, this compound allosterically prevents the glutamate-dependent opening of the NMDA receptor's ion channel, thereby reducing calcium influx and downstream signaling cascades associated with excitotoxicity. This guide provides a detailed overview of the mechanism of action, quantitative data on related compounds, experimental protocols for its characterization, and a visualization of the relevant signaling pathways.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a pivotal role in synaptic plasticity, learning, and memory.[1] Unlike other glutamate receptors, the activation of the NMDA receptor uniquely requires the binding of two distinct agonists: glutamate and a co-agonist, typically glycine or D-serine.[2] The binding of both agonists, coupled with the depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium block, leads to the opening of a non-selective cation channel, allowing the influx of sodium and, most significantly, calcium ions.[3]
Excessive activation of NMDA receptors leads to a pathological influx of calcium, a phenomenon known as excitotoxicity, which is implicated in neuronal damage following stroke, traumatic brain injury, and in neurodegenerative diseases such as Alzheimer's and Huntington's disease.[1] Consequently, antagonists of the NMDA receptor are of significant interest as potential neuroprotective agents.[4]
Indole-2-carboxylic acid and its derivatives have been identified as a class of compounds that competitively antagonize the potentiation of the NMDA receptor by glycine.[5] These compounds act at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[6] Halogenation at the 5 and 6 positions of the indole ring has been shown to influence the binding affinity of these compounds.[7] This document focuses on the 6-fluoro derivative, this compound, and its mechanism of action as a competitive antagonist at the NMDA receptor glycine site.
Mechanism of Action
The primary mechanism of action for this compound is its competitive antagonism at the glycine binding site on the GluN1 subunit of the NMDA receptor.[8] In the presence of the primary agonist, glutamate, the binding of a co-agonist (glycine or D-serine) is essential for the conformational change that leads to ion channel opening.[2]
This compound, due to its structural similarity to the endogenous co-agonists, can occupy the glycine binding pocket. However, its binding does not induce the necessary conformational change for channel activation. By occupying this site, it prevents glycine from binding, thereby acting as an antagonist. This inhibition is competitive, meaning that an increase in the concentration of the agonist (glycine) can overcome the antagonistic effect.[5][7]
The ultimate consequence of this antagonism is the prevention or reduction of ion flow through the NMDA receptor channel, leading to a decrease in calcium influx and the subsequent attenuation of downstream signaling pathways associated with excitotoxicity.
Signaling Pathway
The following diagram illustrates the signaling pathway of NMDA receptor activation and the point of intervention for this compound.
Quantitative Data
| Compound | Assay Type | Parameter | Value | Reference |
| 5-Fluoroindole-2-carboxylic acid | Radioligand Binding | Ki | 15 µM | [9] |
| 5-Fluoroindole-2-carboxylic acid | Electrophysiology | IC50 | 61 µM | [9] |
| Indole-2-carboxylic acid | Electrophysiology | IC50 | 105 µM | [9] |
Experimental Protocols
The characterization of compounds like this compound as NMDA receptor glycine site antagonists typically involves a combination of radioligand binding assays and functional electrophysiological or calcium imaging assays.
Radioligand Binding Assay
This protocol is adapted from methodologies described for indole-2-carboxylate derivatives.[6][7]
Objective: To determine the binding affinity (Ki) of this compound for the glycine binding site of the NMDA receptor.
Materials:
-
Rat cortical membranes
-
[3H]glycine (radioligand)
-
Unlabeled glycine
-
This compound (test compound)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
In a series of tubes, add a constant concentration of [3H]glycine (e.g., 10 nM).
-
For determining non-specific binding, add a high concentration of unlabeled glycine (e.g., 1 mM) to a subset of tubes.
-
To the experimental tubes, add varying concentrations of this compound.
-
Add the membrane preparation to all tubes to initiate the binding reaction.
-
Incubate at 4°C for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 (the concentration that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Electrophysiological Assay in Xenopus Oocytes
This protocol is based on the functional characterization of NMDA receptor antagonists in a heterologous expression system.[7]
Objective: To functionally assess the antagonistic activity of this compound on NMDA receptor-mediated currents.
Materials:
-
Xenopus laevis oocytes
-
cRNA for GluN1 and GluN2A subunits
-
Two-electrode voltage-clamp setup
-
Recording solution (e.g., BaCl2-containing Ringer's solution)
-
NMDA, glycine, and this compound stock solutions
Procedure:
-
Inject Xenopus oocytes with cRNA for GluN1 and GluN2A subunits and incubate for 2-4 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two electrodes for voltage clamping (e.g., at -70 mV).
-
Perfuse the oocyte with the recording solution.
-
Apply a saturating concentration of NMDA and a sub-maximal concentration of glycine to elicit an inward current.
-
After washing, co-apply the same concentrations of NMDA and glycine along with varying concentrations of this compound.
-
To determine the mode of inhibition, perform a glycine dose-response curve in the absence and presence of a fixed concentration of this compound.
-
A parallel rightward shift in the dose-response curve is indicative of competitive antagonism.
Experimental Workflow Diagram
Conclusion
This compound is a member of a well-characterized class of competitive antagonists for the glycine co-agonist site of the NMDA receptor. Its mechanism of action involves the direct competition with glycine for binding to the GluN1 subunit, thereby preventing the allosteric activation of the receptor's ion channel. This leads to a reduction in excitotoxic calcium influx, highlighting its potential as a neuroprotective agent. The experimental protocols outlined in this guide provide a framework for the further characterization of this and related compounds, which may hold therapeutic promise for a range of neurological disorders.
References
- 1. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Targeting NMDA Receptor Complex in Management of Epilepsy [mdpi.com]
- 5. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
Solubility Profile of 6-Fluoroindole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Fluoroindole-2-carboxylic acid, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility properties and outlines a detailed experimental protocol for determining precise solubility values.
Qualitative Solubility Summary
This compound is generally characterized as having moderate solubility in polar organic solvents.[1] Its acidic nature, conferred by the carboxylic acid group, renders it soluble in basic aqueous solutions through the formation of a salt.[1] Conversely, it is expected to have low solubility in nonpolar organic solvents and is reportedly insoluble in water under neutral pH conditions. One safety data sheet explicitly states that its solubility in water and other solvents is "Not known," highlighting the lack of precise quantitative data in readily available sources.[2]
While specific data for the target molecule is scarce, a related compound, 6-Fluoroindole, is soluble in organic solvents such as N,N-dimethylformamide (DMF), dichloromethane, ethyl acetate, tetrahydrofuran (THF), and acetonitrile.[3] This may suggest that this compound could exhibit solubility in similar polar aprotic and protic solvents, though this would require experimental verification.
Data on Solubility
| Solvent Type | Examples | Expected Solubility | Rationale |
| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile, THF | Moderate | General solubility of indole derivatives with carboxylic acid groups in polar organic solvents.[1] |
| Polar Protic Solvents | Methanol, Ethanol | Moderate | General solubility of indole derivatives with carboxylic acid groups in polar organic solvents.[1] |
| Nonpolar Organic Solvents | Hexane, Toluene | Low | "Like dissolves like" principle; the polar nature of the molecule is not compatible with nonpolar solvents. |
| Aqueous Solutions (Neutral) | Water | Insoluble | The hydrophobic indole ring likely dominates, leading to poor aqueous solubility at neutral pH. |
| Aqueous Solutions (Basic) | Aqueous NaOH, Aqueous NaHCO₃ | Soluble | The carboxylic acid group is deprotonated to form a more soluble salt.[1] |
| Aqueous Solutions (Acidic) | Aqueous HCl | Low | The carboxylic acid remains protonated, and the overall polarity is not significantly increased. |
Experimental Protocol for Solubility Determination
To address the absence of quantitative data, the following is a detailed, generalized experimental protocol for determining the solubility of this compound. This method is based on the widely used shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity, >98%)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M NaOH, 0.1 M HCl, methanol, ethanol, DMSO, DMF, acetonitrile, THF)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set duration (e.g., 15 minutes).
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant from each vial, being cautious not to disturb the solid pellet.
-
Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles.
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions (peak area vs. concentration).
-
Use the calibration curve to calculate the concentration of this compound in the diluted samples.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for solubility determination.
In the absence of established signaling pathway information for this compound, a diagrammatic representation is not applicable at this time. The provided experimental workflow serves as a logical guide for researchers seeking to establish quantitative solubility data for this compound.
References
Methodological & Application
Application Notes and Protocols for 6-Fluoroindole-2-carboxylic Acid in Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-fluoroindole-2-carboxylic acid as a versatile scaffold in the design of novel enzyme inhibitors. This document details its application in the development of anticancer and antiviral agents, provides quantitative data on the efficacy of its derivatives, and outlines detailed protocols for relevant experimental procedures.
Introduction
This compound is a fluorinated heterocyclic compound that serves as a key building block in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds, making it an attractive starting point for the design of potent and selective inhibitors.[1][2][3] Its structural features, including the indole ring and the carboxylic acid group, provide multiple points for chemical modification to optimize pharmacological properties.[3]
Applications in Inhibitor Design
Anticancer Agent Development
Derivatives of indole-2-carboxylic acid have demonstrated significant potential as anticancer agents. The core scaffold has been utilized to develop compounds that exhibit cytotoxicity against various cancer cell lines.
A copper(II) complex of this compound has shown notable anticancer activity against breast cancer cell lines MDA-MB-231 and MCF-7, with a 90% inhibition at a 20 µM concentration.[4][5] Furthermore, indole-2-carboxamides, which can be synthesized from this compound, have been evaluated against pediatric brain cancer cells, demonstrating inhibitory activities with IC50 values in the low micromolar range.[6] The proposed mechanism for some related fluoroquinolone derivatives involves the inhibition of the cell cycle and induction of apoptosis.[7]
Antiviral Agent Development: HIV-1 Integrase Inhibition
Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[8] These inhibitors act by chelating the two Mg2+ ions within the active site of the integrase, preventing the strand transfer of viral DNA into the host genome.[8] Structural optimization of the indole-2-carboxylic acid scaffold has led to derivatives with significant inhibitory effects, with IC50 values as low as 0.13 µM.[8]
Quantitative Data on Inhibitor Efficacy
The following table summarizes the inhibitory activities of various derivatives based on the indole-2-carboxylic acid scaffold.
| Compound Class | Target | Cell Line/Enzyme | Measurement | Value | Reference |
| Copper(II) complex of this compound | Anticancer | MDA-MB-231, MCF-7 | % Inhibition | 90% at 20 µM | [4][5] |
| Indole-2-carboxamide derivatives | Anticancer | Pediatric Glioblastoma (KNS42) | IC50 | 2.34–9.06 µM | [6] |
| Indole-2-carboxylic acid derivative (20a) | Antiviral | HIV-1 Integrase | IC50 | 0.13 µM | [8] |
| Indole-2-carboxylic acid derivative (17a) | Antiviral | HIV-1 Integrase | IC50 | 3.11 µM |
Experimental Protocols
Synthesis of 6-Fluoroindole-2-carboxamide Derivatives (Amide Coupling Method A)
This protocol describes a general method for the synthesis of indole-2-carboxamide derivatives from this compound.
Materials:
-
This compound
-
Desired amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole hydrate (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Cell Viability (MTT) Assay for Anticancer Activity
This protocol is for assessing the cytotoxic effects of synthesized inhibitors on cancer cells.[9][10][11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized inhibitor (stock solution in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and blank control (medium only).[9]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT reagent to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
HIV-1 Integrase Strand Transfer Assay (ELISA-based)
This protocol is for evaluating the inhibitory activity of compounds against HIV-1 integrase.[14][15][16][17]
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated double-stranded donor substrate (DS) DNA
-
Recombinant HIV-1 integrase
-
Target substrate (TS) DNA with a 3'-end modification
-
Synthesized inhibitor
-
HRP-labeled antibody against the TS 3'-end modification
-
Reaction buffer (e.g., containing HEPES, DTT, MgCl₂)
-
Wash buffer
-
TMB substrate
-
Stop solution
Procedure:
-
Plate Coating: Coat streptavidin-coated 96-well plates with biotinylated DS DNA.[14]
-
Enzyme Loading: Add purified recombinant HIV-1 integrase to the wells and incubate.
-
Inhibitor Addition: Add serial dilutions of the synthesized inhibitor to the wells.
-
Strand Transfer Reaction: Add the TS DNA to initiate the strand transfer reaction and incubate.[17]
-
Detection: Wash the wells and add the HRP-labeled antibody. After incubation, add TMB substrate and measure the colorimetric signal after adding the stop solution.[17]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. ossila.com [ossila.com]
- 5. unis.unyp.cz [unis.unyp.cz]
- 6. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. xpressbio.com [xpressbio.com]
- 16. HIV-1 Integrase Assay Kit(KA6288) | Abnova [abnova.com]
- 17. mybiosource.com [mybiosource.com]
Application Notes and Protocols for the Functionalization of 6-Fluoroindole-2-carboxylic Acid
Introduction
6-Fluoroindole-2-carboxylic acid is a versatile fluorinated heterocyclic building block crucial in drug discovery and materials science.[1][2] The presence of three distinct reactive sites—the carboxylic acid at the C2 position, the acidic proton on the indole nitrogen (N1), and the aromatic indole core—allows for a wide range of chemical modifications.[3] Functionalization of this scaffold can significantly enhance biological activity, metabolic stability, and electronic properties of the resulting compounds.[2][3] This document provides detailed protocols for key functionalization reactions, including amide bond formation, esterification, N-alkylation, and palladium-catalyzed cross-coupling reactions on the indole ring.
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety is a primary site for derivatization, readily converted into amides, esters, or used in decarboxylative coupling reactions.[3]
Application Note: Amide Bond Formation
The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide linkage is present in a vast number of pharmaceutical agents.[4] Coupling this compound with various primary or secondary amines allows for the synthesis of diverse compound libraries for screening. Standard coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with an amine base like DIPEA (N,N-Diisopropylethylamine) are highly effective for this transformation.[4][5]
Protocol 1.1: Amide Coupling via HATU
This protocol describes a general procedure for the synthesis of N-substituted 6-fluoroindole-2-carboxamides.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add the desired amine (1.1 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq.) portion-wise to the solution.
-
Continue stirring the reaction mixture at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Data Presentation: Amide Coupling Reactions
| Entry | Amine Partner | Coupling Reagent | Base | Solvent | Yield (%) |
| 1 | Cyclooctylamine | EDC/HOBt | DIPEA | DMF | >85% (Typical)[5] |
| 2 | Benzylamine | HATU | DIPEA | DMF | High[4] |
| 3 | Morpholine | HATU | DIPEA | DMF | High[4] |
| 4 | Primary Arylamine | EDC/HOBt | DIPEA | DMF | 70-90% (Typical)[5] |
Yields are representative for indole-2-carboxamide synthesis and may vary based on the specific amine used.
Application Note: Esterification
Esterification of the carboxylic acid can be used to generate prodrugs, modify solubility, or prepare intermediates for further reactions. The Fischer-Speier esterification, a classic acid-catalyzed reaction using an excess of alcohol as the solvent, is a straightforward method for producing esters from carboxylic acids.[6]
Protocol 1.2: Fischer Esterification
This protocol details the synthesis of alkyl 6-fluoroindole-2-carboxylates.
Experimental Protocol:
-
Suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol), used in large excess as the solvent.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) dropwise to the suspension.[6][7]
-
Heat the reaction mixture to reflux (e.g., 80 °C for methanol) and stir for 2-6 hours, monitoring by TLC until the starting material is consumed.[7]
-
Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography if necessary.
Data Presentation: Fischer Esterification
| Entry | Alcohol | Catalyst | Temperature | Typical Time |
| 1 | Methanol | H₂SO₄ | Reflux | 2-4 h |
| 2 | Ethanol | H₂SO₄ | Reflux | 2-6 h |
| 3 | Propanol | TsOH | Reflux | 4-8 h |
Functionalization of the Indole Nitrogen (N-H)
Application Note: N-Alkylation
Alkylation of the indole nitrogen is a common strategy to block the N-H group, enhance lipophilicity, and explore structure-activity relationships. The reaction typically proceeds by deprotonating the indole nitrogen with a strong base, followed by nucleophilic attack on an alkyl halide. Given the presence of the acidic carboxylic acid proton, at least two equivalents of base are required.
Protocol 2.1: N-Alkylation
This protocol describes a general method for the N-alkylation of this compound.
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 2.2 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.
-
Cool the reaction back to 0 °C and add the desired alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: N-Alkylation Examples
| Entry | Alkyl Halide | Base | Solvent | Typical Yield (%) |
| 1 | Methyl Iodide | NaH | DMF | >80% |
| 2 | Benzyl Bromide | NaH | DMF | >75% |
| 3 | Ethyl Bromoacetate | K₂CO₃ | DMF | Moderate-High |
Functionalization of the Indole Aromatic Ring
Direct C-H functionalization of the indole ring can be challenging. A robust and versatile strategy involves initial halogenation of the indole core, followed by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. This approach allows for the introduction of a wide variety of aryl, heteroaryl, or amine substituents.
Workflow: Ring Functionalization via Cross-Coupling
The following diagram illustrates the general multi-step workflow for functionalizing the indole ring. The initial protection of the N-H and carboxylic acid groups is often necessary to prevent side reactions and improve yields.
Application Note: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[8][9] The Suzuki-Miyaura coupling introduces aryl or vinyl groups from boronic acids, while the Buchwald-Hartwig amination installs primary or secondary amines.[8][10] The electron-withdrawing nature of the fluorine atom on the indole can facilitate the oxidative addition step in the catalytic cycle.[10] N-protection is often recommended as the acidic N-H proton can interfere with the catalyst.[10]
Protocol 3.2: Suzuki-Miyaura Coupling of a Halo-Indole Derivative
This protocol is adapted for a generic 6-fluoro-X-halo-indole derivative, which would be prepared as described in the workflow above.
Experimental Protocol:
-
To a dry Schlenk tube or reaction vial, add the halo-indole derivative (1.0 eq.), the arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).[10]
-
Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add an anhydrous, degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe to a final substrate concentration of 0.1-0.2 M.[10]
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst (Example) | Base (Example) | Solvent (Example) |
| Suzuki | Arylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF/Toluene |
Troubleshooting Workflow for Suzuki Coupling
Low yields in Suzuki couplings are a common issue. The following flowchart provides a systematic approach to troubleshooting, based on common failure modes like catalyst inactivity, boronic acid instability, or suboptimal conditions.[10]
References
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. growingscience.com [growingscience.com]
- 5. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
6-Fluoroindole-2-carboxylic Acid: A Versatile Building Block for Advanced Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoroindole-2-carboxylic acid is a fluorinated heterocyclic compound that has emerged as a crucial building block in modern organic synthesis. Its unique trifunctional nature, featuring a reactive carboxylic acid group, a versatile indole core, and a strategically placed fluorine atom, makes it an attractive starting material for the synthesis of a wide range of complex organic molecules. The presence of the fluorine atom can significantly enhance the biological activity, metabolic stability, and electronic properties of the target compounds, making this scaffold particularly valuable in the fields of medicinal chemistry and materials science.[1][2] This document provides an overview of its applications and detailed protocols for its use in the synthesis of high-value compounds.
Key Applications
This compound serves as a key intermediate in the development of:
-
Anticancer Agents: The carboxylic acid moiety can chelate with metal ions, such as copper(II), to form complexes that exhibit significant cytotoxic activity against various cancer cell lines.[1][3][4]
-
Organic Semiconductors: Through palladium-catalyzed decarboxylative coupling reactions, this building block can be used to synthesize triindoles, which are promising p-type organic semiconductors for applications in organic field-effect transistors (OFETs) and as hole transport layers in solar cells.[1][3][4]
-
Novel Drug Candidates: The indole nucleus can be further functionalized at various positions, allowing for the creation of diverse molecular architectures with potential therapeutic applications.[5]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3093-97-8 | [4] |
| Molecular Formula | C₉H₆FNO₂ | [4] |
| Molecular Weight | 179.15 g/mol | [4] |
| Appearance | Light yellow to yellow or orange powder/crystals | [6] |
| Melting Point | >200 °C (decomposes) | [6] |
| Purity | ≥97% | [7] |
Table 2: Biological Activity of a Dinuclear Copper(II) Complex
| Compound | Cell Lines | Concentration | Inhibition (%) | Reference |
| Dinuclear Cu(II) complex of this compound | MDA-MB-231, MCF-7 (Human breast cancer) | 20 µM | 90 | [1][3][4] |
Table 3: Semiconductor Properties of a Triindole Derivative
| Compound | Application | Parameter | Value | Reference |
| Triindole synthesized from this compound | Organic Field-Effect Transistor (OFET) | Field-Effect Mobility | 0.03 cm²V⁻¹s⁻¹ | [1][3][4] |
Experimental Protocols
Protocol 1: Synthesis of a Dinuclear Copper(II) Complex with Potential Anticancer Activity
This protocol is adapted from the synthesis of a similar indole-2-carboxylic acid copper complex and can be applied to this compound.[8]
Reaction Scheme:
A schematic for the synthesis of the dinuclear copper(II) complex.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
Deionized water
Procedure:
-
In a reaction vessel, dissolve this compound (2 mmol) and potassium hydroxide (2 mmol) in deionized water.
-
In a separate vessel, dissolve copper(II) acetate monohydrate (1 mmol) in deionized water.
-
Slowly add the copper(II) acetate solution dropwise to the solution of the potassium salt of this compound with continuous stirring.
-
Heat the reaction mixture to 40-45 °C and stir for 3 hours. A precipitate will form.
-
Cool the mixture to room temperature and collect the precipitate by filtration.
-
Wash the precipitate with deionized water and dry under vacuum to yield the dinuclear copper(II) complex.
Characterization:
The resulting complex can be characterized by elemental analysis, FT-IR, UV-Vis, and ¹H-NMR spectroscopy to confirm its structure.[8]
Protocol 2: Palladium-Catalyzed Decarboxylative Synthesis of a Triindole Semiconductor
This protocol is based on the general principle of palladium-catalyzed decarboxylative self-coupling of indole-2-carboxylic acids.[3][4]
Reaction Scheme:
General scheme for the synthesis of a triindole derivative.
Materials:
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Ligand (if required, e.g., phosphine-based ligands)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF, Dioxane)
Procedure:
-
To a dry reaction vessel, add this compound, the palladium catalyst, any necessary ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired triindole.
Characterization:
The structure of the synthesized triindole can be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. Its semiconductor properties can be evaluated by fabricating an organic field-effect transistor and measuring its charge carrier mobility.[4]
Signaling Pathway and Experimental Workflow Diagrams
DNA Intercalation and Anticancer Mechanism of the Copper(II) Complex
Proposed mechanism of anticancer action for the copper(II) complex.
Workflow for Synthesis and Characterization of Triindole-based OFETs
Experimental workflow for developing triindole-based OFETs.
References
- 1. unis.unyp.cz [unis.unyp.cz]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of two potential anticancer copper(ii) complex drugs: their crystal structure, human serum albumin/DNA binding and anticancer mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ossila.com [ossila.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 3093-97-8 [sigmaaldrich.com]
- 8. In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Fluoroindole-2-carboxylic acid in Enzyme Inhibition Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
6-Fluoroindole-2-carboxylic acid is a fluorinated indole derivative that serves as a versatile building block in drug discovery and medicinal chemistry.[1][2][3][4] The indole ring is a privileged scaffold in many biologically active compounds, and the introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4] Derivatives of the parent compound, indole-2-carboxylic acid, have been identified as potent inhibitors of various enzymes, including HIV-1 integrase.[5] This document provides a detailed experimental protocol for evaluating the inhibitory potential of this compound against a representative enzyme, HIV-1 integrase, a key target in antiretroviral therapy.
Principle of the Assay
This protocol describes a non-radioactive, colorimetric in vitro assay to determine the inhibitory activity of this compound against HIV-1 integrase. The assay measures the strand transfer activity of the enzyme, which is the second of two key catalytic steps performed by integrase to insert the viral DNA into the host genome.[6] The inhibition of this step prevents the integration of the viral genome, thereby halting viral replication. The assay is performed in a 96-well plate format, making it suitable for high-throughput screening.
Materials and Reagents
-
This compound (purity >98%)
-
Recombinant HIV-1 Integrase
-
HIV-1 Integrase Assay Kit (e.g., XpressBio EZ-1700 or similar)[1][7]
-
Streptavidin-coated 96-well plates
-
Donor Substrate (DS) DNA (biotinylated)
-
Target Substrate (TS) DNA (labeled)
-
Reaction Buffer
-
Wash Buffer
-
Blocking Buffer
-
HRP-conjugated antibody
-
TMB Substrate
-
Stop Solution
-
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Multichannel pipettes
-
Incubator
Experimental Protocol
Preparation of Reagents
-
This compound stock solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working solutions: Prepare serial dilutions of the stock solution in reaction buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
-
Control Inhibitor: A known HIV-1 integrase inhibitor (e.g., Raltegravir or Dolutegravir) should be used as a positive control. Prepare a stock solution and serial dilutions in the same manner as the test compound.
-
Negative Control: Reaction buffer containing the same percentage of DMSO as the test compound wells.
-
All other reagents should be prepared according to the manufacturer's instructions provided with the HIV-1 Integrase Assay Kit.
Assay Procedure
-
Plate Preparation: Add 100 µL of the diluted Donor Substrate (DS) DNA solution to each well of the streptavidin-coated 96-well plate. Incubate for 1 hour at 37°C.
-
Washing: Wash each well five times with 200 µL of wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C.
-
Enzyme Addition: Wash each well three times with 200 µL of reaction buffer. Add 100 µL of diluted recombinant HIV-1 integrase to each well and incubate for 30 minutes at 37°C.
-
Inhibitor Addition: Wash each well three times with 200 µL of reaction buffer. Add 50 µL of the serially diluted this compound, positive control inhibitor, or negative control (reaction buffer with DMSO) to the appropriate wells. Incubate for 10 minutes at room temperature.
-
Strand Transfer Reaction: Add 50 µL of the Target Substrate (TS) DNA solution to each well to initiate the strand transfer reaction. Incubate for 30 minutes at 37°C.
-
Detection:
-
Wash each well five times with 200 µL of wash buffer.
-
Add 100 µL of HRP-conjugated antibody solution to each well and incubate for 30 minutes at 37°C.
-
Wash each well five times with 200 µL of wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 10-15 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well to stop the reaction.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of negative control - Absorbance of blank)] * 100
-
Determine the IC50 value: The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
Data Presentation
The quantitative data from the enzyme inhibition assay should be summarized in a clear and structured table.
| Compound | IC50 (µM) |
| This compound | [Insert Value] |
| Positive Control (e.g., Raltegravir) | [Insert Value] |
Visualizations
Signaling Pathway
Caption: Simplified pathway of HIV-1 integration and the point of inhibition.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xpressbio.com [xpressbio.com]
Application Notes: High-Throughput Screening for D-Amino Acid Oxidase Inhibitors Using 6-Fluoroindole-2-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-amino acid oxidase (DAO) is a flavoenzyme that plays a critical role in the central nervous system by catalyzing the oxidative deamination of D-amino acids, most notably D-serine.[1] D-serine is an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, synaptic plasticity, and cognitive functions.[2][3] Dysregulation of D-serine levels and subsequent NMDA receptor hypofunction have been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia.[4] Consequently, inhibiting DAO to increase the bioavailability of D-serine presents a promising therapeutic strategy for these conditions.
Indole-2-carboxylic acid derivatives have emerged as a promising class of DAO inhibitors. 6-Fluoroindole-2-carboxylic acid, a fluorinated analog, is a versatile building block in drug discovery due to the favorable physicochemical properties conferred by the fluorine substitution.[5][6][7] This application note provides a detailed protocol for a cell-based high-throughput screening (HTS) assay to identify and characterize DAO inhibitors, using this compound as a representative test compound. The described assay is based on the quantification of hydrogen peroxide (H₂O₂), a byproduct of the DAO-catalyzed reaction.[1][8]
Signaling Pathway
The enzymatic activity of D-amino acid oxidase (DAO) directly modulates the signaling of the NMDA receptor. By degrading the co-agonist D-serine, DAO reduces the activation of the NMDA receptor, which requires the binding of both glutamate and a co-agonist (either D-serine or glycine) to its GluN1 subunit for its ion channel to open.[2][9][10] Inhibition of DAO leads to an increase in the concentration of D-serine in the synaptic cleft, thereby enhancing NMDA receptor activation and downstream signaling cascades.
Figure 1: DAO-NMDA Receptor Signaling Pathway.
Experimental Protocols
This section details a cell-based HTS assay for the identification of DAO inhibitors. The protocol is adapted from established methods for measuring DAO activity via hydrogen peroxide detection.[1][11]
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human DAO (CHO-hDAO).
-
Cell Culture Medium: DMEM/F-12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Substrate: D-Serine.
-
Test Compound: this compound.
-
Positive Control: A known DAO inhibitor.
-
Detection Reagent: A horseradish peroxidase (HRP)-coupled fluorescent or colorimetric probe for H₂O₂ detection (e.g., Amplex® Red or a colorimetric H₂O₂ assay kit).[11][12]
-
Plates: 384-well, black, clear-bottom microplates for fluorescence assays.
HTS Assay Workflow
The high-throughput screening process for identifying DAO inhibitors follows a multi-step workflow from initial compound screening to hit confirmation and characterization.
References
- 1. A cell-based ultra-high-throughput screening assay for identifying inhibitors of D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. unis.unyp.cz [unis.unyp.cz]
- 7. nbinno.com [nbinno.com]
- 8. Highly sensitive determination of DAO activity by oxidation of a luminescence reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
Application Notes and Protocols: 6-Fluoroindole-2-carboxylic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Applications in Bioactive Molecule Synthesis
6-Fluoroindole-2-carboxylic acid serves as a key starting material for a variety of bioactive compounds. The carboxylic acid moiety allows for straightforward derivatization, most commonly through amide bond formation, to introduce diverse functionalities and modulate biological activity.
Anticancer Agents
A notable application of this compound is in the synthesis of metal complexes with anticancer properties. For instance, a binuclear copper(II) complex incorporating 6-fluoroindole-2-carboxylate ligands has demonstrated significant inhibitory activity against human breast cancer cell lines.[1][2]
HIV-1 Integrase Inhibitors
The indole-2-carboxylic acid scaffold is a recognized pharmacophore for the inhibition of HIV-1 integrase, a key enzyme in the viral replication cycle.[3][4] By chelating essential magnesium ions in the enzyme's active site, these inhibitors block the strand transfer step of viral DNA integration into the host genome.[3][4] Derivatives of this compound are being explored to enhance potency and overcome drug resistance.[5][6][7][8][9][10]
Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitors
Quantitative Data Summary
The following tables summarize the biological activity of representative bioactive molecules synthesized from indole-2-carboxylic acid derivatives.
| Compound | Target | Bioactivity | Cell Line/Assay | Reference |
| Dinuclear Copper(II) Complex of this compound | Anticancer | 90% inhibition at 20 µM | MDA-MB-231 and MCF-7 (Human Breast Cancer) | [1][2] |
| Indole-2-carboxylic acid derivative (Compound 17a) | HIV-1 Integrase | IC50 = 3.11 µM | Strand Transfer Assay | [5][6][8][9][10] |
| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | Antitubercular | MIC = 0.012 µM | Mycobacterium tuberculosis | [4][14] |
| N-rimantadine-4,6-dimethylindole-2-carboxamide | Antitubercular | MIC = 0.88 µM | Mycobacterium tuberculosis | [4][14] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by bioactive molecules derived from this compound.
Experimental Protocols
The following are general protocols for the synthesis of N-substituted 6-fluoroindole-2-carboxamides, which are common precursors to the bioactive molecules discussed.
Protocol 1: Synthesis of N-Aryl/Alkyl-6-fluoroindole-2-carboxamides via Amide Coupling
This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound
-
Substituted amine (e.g., benzylamine, aniline derivative)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/EtOAc gradient) to afford the desired N-substituted-6-fluoroindole-2-carboxamide.
Protocol 2: Synthesis of 6-Fluoroindole-2-carbonyl Chloride and Subsequent Amidation
This protocol provides an alternative method for amide bond formation via an acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or Toluene
-
Substituted amine
-
Triethylamine (TEA) or Pyridine
-
Anhydrous DCM
Procedure:
Step A: Synthesis of 6-Fluoroindole-2-carbonyl Chloride
-
Suspend this compound (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude 6-fluoroindole-2-carbonyl chloride is typically used in the next step without further purification.
Step B: Amidation of 6-Fluoroindole-2-carbonyl Chloride
-
Dissolve the crude 6-fluoroindole-2-carbonyl chloride from Step A in anhydrous DCM.
-
In a separate flask, dissolve the substituted amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the final N-substituted-6-fluoroindole-2-carboxamide.
Experimental Workflow Diagram
Conclusion
This compound is a valuable and adaptable starting material for the synthesis of a wide range of bioactive molecules. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel derivatives with potential applications in the treatment of cancer, HIV, and other diseases. The strategic incorporation of the this compound moiety can lead to the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 2-carboxylic acid indoles as inhibitors of plasminogen activator inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 6-Fluoroindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoroindole-2-carboxylic acid is a fluorinated indole derivative that serves as a versatile building block in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the physicochemical and pharmacological properties of indole-based molecules, making accurate quantification of this compound critical in various stages of drug discovery, development, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
The following sections present detailed experimental protocols, expected performance characteristics, and visual workflows to guide researchers in establishing robust analytical methods for this compound. The quantitative data presented are based on established methods for analogous compounds, such as indole-2-carboxylic acid and other fluorinated aromatic carboxylic acids, and serve as a strong baseline for method development and validation.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the anticipated performance characteristics for the quantification of this compound using HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry. These values are extrapolated from validated methods for structurally similar compounds and should be confirmed during in-house method validation.
Table 1: HPLC-UV Method Performance (Adapted from analogous indole carboxylic acids)
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Table 2: LC-MS/MS Method Performance (Adapted from analogous fluorinated aromatic compounds)
| Parameter | Expected Performance |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 10% |
Table 3: UV-Vis Spectrophotometry Method Performance
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (%RSD) | < 3% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or Phosphoric acid for non-MS compatible methods)
-
Ultrapure water
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
1.2. Instrumentation
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm syringe filters
1.3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
1.4. Sample Preparation
-
Solid Samples: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a concentration within the calibration range.
-
Biological Matrices (e.g., Plasma, Urine): Perform protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of the sample. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
1.5. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: ~280 nm (scan for optimal wavelength)
1.6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Caption: HPLC-UV analysis workflow.
Protocol 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for quantifying this compound, particularly in complex biological matrices.
2.1. Materials and Reagents
-
This compound reference standard
-
Isotopically labeled internal standard (e.g., 13C- or D-labeled this compound), if available. If not, a structurally similar compound can be used.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
2.2. Instrumentation
-
LC-MS/MS system (Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Analytical balance
-
Vortex mixer
-
Centrifuge
2.3. Preparation of Standard and QC Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of the analyte and internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare at least three levels of quality control (QC) samples (low, mid, high) in the same manner.
-
Spiking: For analysis in biological matrices, spike the calibration standards and QC samples into the blank matrix.
2.4. Sample Preparation
-
To 100 µL of sample (plasma, urine, etc.), add the internal standard.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness or dilute for injection.
-
Reconstitute the dried extract in the initial mobile phase.
2.5. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A suitable gradient to ensure separation from matrix components (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for this compound and the internal standard. For this compound (MW: 179.15), a potential precursor ion in negative mode would be m/z 178.1.
2.6. Data Analysis
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression.
-
Determine the concentration in unknown samples from the calibration curve.
Caption: LC-MS/MS sample preparation and analysis workflow.
Protocol 3: Quantification by UV-Vis Spectrophotometry
This protocol is a simpler, high-throughput method suitable for the quantification of this compound in pure samples or simple mixtures.
3.1. Materials and Reagents
-
This compound reference standard
-
Methanol (UV grade) or other suitable transparent solvent
-
Quartz cuvettes
3.2. Instrumentation
-
UV-Vis Spectrophotometer (dual beam recommended)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
3.3. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 20 µg/mL.
3.4. Sample Preparation
-
Accurately weigh the sample and dissolve it in methanol.
-
Dilute the sample solution with methanol to a concentration that falls within the linear range of the calibration curve.
3.5. Spectrophotometric Measurement
-
Set the spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Set the instrument to zero with a methanol blank.
-
Measure the absorbance of each standard and sample solution at the determined λmax.
3.6. Data Analysis
-
Create a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the samples based on their absorbance values.
Caption: UV-Vis spectrophotometry quantification workflow.
Conclusion
The analytical methods described provide a comprehensive toolkit for the quantification of this compound across a range of applications and sample types. The choice of method will depend on the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. For high sensitivity and selectivity in complex matrices, LC-MS/MS is the method of choice. HPLC-UV offers a robust and widely accessible alternative for routine analysis. UV-Vis spectrophotometry provides a simple and rapid method for the analysis of purer samples. It is essential to perform a thorough method validation according to ICH guidelines to ensure the reliability of the results for their intended purpose.
Application Notes and Protocols for Cell-Based Assays Utilizing 6-Fluoroindole-2-carboxylic Acid as a Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 6-Fluoroindole-2-carboxylic acid as a foundational scaffold for the development of novel compounds for various cell-based assays. This document details protocols for evaluating the anticancer, antimicrobial, and antiviral potential of derivatives synthesized from this versatile building block.
Introduction
This compound is a fluorinated indole derivative that serves as a critical intermediate in the synthesis of a wide range of biologically active molecules.[1][2] The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it an attractive starting point for drug discovery programs.[2] While this compound itself is primarily a synthetic building block, its derivatives have shown significant promise in various therapeutic areas. Notably, a copper(II) complex of this acid has demonstrated potent anti-cancer activity against breast cancer cell lines.[3][4] Furthermore, the broader class of indole-2-carboxylic acid derivatives has been explored for their efficacy as anticancer agents, HIV-1 integrase inhibitors, and antimicrobial compounds.[3][5][6][7]
These notes provide detailed protocols for cell-based assays to screen and characterize derivatives of this compound for these biological activities.
Data Presentation: Efficacy of Indole-2-Carboxylic Acid Derivatives
The following tables summarize the reported in vitro efficacy of various derivatives based on the indole-2-carboxylic acid scaffold.
Table 1: Anticancer Activity of Indole-2-Carboxylic Acid Derivatives
| Compound/Derivative | Cell Line | Assay Type | Endpoint | Result | Reference(s) |
| Copper(II) complex of this compound | MDA-MB-231, MCF-7 (Breast Cancer) | Not Specified | % Inhibition | 90% inhibition at 20 µM | [3][4] |
| Indole-2-carboxylic acid copper complex (ICA-Cu) | MDA-MB-231, MCF-7 (Breast Cancer) | MTT Assay | IC50 | 5.43 µM (MDA-MB-231), 5.69 µM (MCF-7) | [8] |
| 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide | T47D (Breast Cancer) | Caspase Activation Assay | EC50 | 0.1 µM | [7] |
| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | T47D (Breast Cancer) | Growth Inhibition Assay | GI50 | 0.9 µM | [7] |
| Indole-2-carboxamide derivatives (5d, 5e, 5h, 5i, 5j, 5k) | MCF-7 (Breast Cancer) | MTT Assay | GI50 | 0.95 - 1.50 µM | [9] |
Table 2: Antiviral Activity of Indole-2-Carboxylic Acid Derivatives
| Compound/Derivative | Target | Assay Type | Endpoint | Result | Reference(s) |
| Indole-2-carboxylic acid | HIV-1 Integrase | Integrase Strand Transfer Assay | IC50 | 32.37 µM | [10] |
| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase | Integrase Strand Transfer Assay | IC50 | 0.13 µM | [11] |
| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | Integrase Strand Transfer Assay | IC50 | 3.11 µM | [10] |
Table 3: Antimicrobial Activity of Indole Derivatives
| Compound/Derivative | Microorganism | Assay Type | Endpoint | Result | Reference(s) |
| 4-chloroindole, 5-chloroindole, 5-chloro 2-methyl indole | Uropathogenic E. coli | Biofilm Inhibition | % Inhibition | ~67% inhibition at 20 µg/ml | [2] |
| 4-chloroindole, 5-chloroindole, 5-chloro 2-methyl indole | Uropathogenic E. coli | Minimum Inhibitory Concentration | MIC | 75 µg/ml | [2] |
Experimental Protocols
Anticancer Activity: Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effects of this compound derivatives on cancer cell lines such as MDA-MB-231 and MCF-7.
Materials:
-
Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Biofilm Inhibition Assay
This protocol is used to evaluate the ability of this compound derivatives to inhibit biofilm formation by pathogenic bacteria.
Materials:
-
Bacterial strain (e.g., Serratia marcescens, Uropathogenic E. coli)
-
Luria-Bertani (LB) broth or other suitable bacterial growth medium
-
Test compounds dissolved in DMSO
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or Glacial Acetic Acid (30%)
-
96-well flat-bottomed polystyrene plates
-
Microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Inoculate the bacterial strain in LB broth and incubate overnight at the appropriate temperature (e.g., 30°C for S. marcescens).[1]
-
Assay Setup: Dilute the overnight culture in fresh LB broth (e.g., 1:100 dilution). Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a growth control (no compound).
-
Incubation: Incubate the plates under static conditions for 24-48 hours at the optimal growth temperature for the bacterium.
-
Planktonic Cell Removal: After incubation, discard the culture medium and gently wash the wells three times with sterile water to remove planktonic cells.[1]
-
Biofilm Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Dye Solubilization: Add 200 µL of 95% ethanol or 30% glacial acetic acid to each well to solubilize the stained biofilm.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 570-600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition compared to the vehicle control.
Antiviral Activity: HIV-1 Integrase Strand Transfer Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against the strand transfer step of HIV-1 integrase. Commercially available kits are often used for this assay.
Principle: The assay measures the ability of a compound to block the integration of a donor DNA substrate (representing the viral DNA) into a target DNA substrate (representing the host DNA), a reaction catalyzed by recombinant HIV-1 integrase. The detection is often based on fluorescence or ELISA.
General Procedure:
-
Reaction Setup: In a microplate well, combine the reaction buffer, recombinant HIV-1 integrase, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a defined period to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add the donor and target DNA substrates to initiate the integration reaction.
-
Incubation: Incubate the reaction mixture at 37°C for the time specified in the kit protocol (typically 30-60 minutes).
-
Detection: Stop the reaction and detect the product of the strand transfer reaction using the method provided in the kit (e.g., by adding a specific antibody or developing solution).
-
Measurement: Read the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of integrase activity compared to a no-compound control. Determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
// Nodes Indole_Derivative [label="Indole Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR_VEGFR [label="EGFR/VEGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation & Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis_Inhibition [label="Inhibition of Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspases [label="Caspases", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Indole_Derivative -> EGFR_VEGFR [label="Inhibition", color="#EA4335"]; Indole_Derivative -> PI3K [label="Inhibition", color="#EA4335"]; EGFR_VEGFR -> PI3K; PI3K -> Akt; Akt -> mTOR; mTOR -> Proliferation; Akt -> NFkB; NFkB -> Proliferation; NFkB -> Apoptosis_Inhibition; Indole_Derivative -> Bcl2 [label="Downregulation", color="#EA4335"]; Indole_Derivative -> Bax [label="Upregulation"]; Bcl2 -> Caspases [label="Inhibition", color="#EA4335"]; Bax -> Caspases; Caspases -> Apoptosis; } .dot Caption: Key signaling pathways in cancer cells.
References
- 1. Frontiers | Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens [frontiersin.org]
- 2. Frontiers | Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Crystallizing 6-Fluoroindole-2-carboxylic Acid with Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques and protocols for successfully crystallizing the small molecule 6-Fluoroindole-2-carboxylic acid with target proteins. This document outlines strategies for co-crystallization and crystal soaking, supported by detailed experimental procedures and recommendations for troubleshooting common challenges. The aim is to facilitate the structure-based drug design process by enabling the determination of high-resolution crystal structures of protein-ligand complexes.
Introduction to this compound in Protein Crystallization
This compound is an indole derivative of interest in drug discovery. Its structural features, including the fluorine atom and the carboxylic acid group, can play a significant role in its interaction with protein targets. The carboxylic acid moiety can form key hydrogen bonds or salt bridges within a protein's binding site, while the fluorinated indole scaffold can participate in various non-covalent interactions. Understanding the precise binding mode of this and similar molecules through X-ray crystallography is crucial for optimizing their affinity and specificity.
Crystallizing a protein in complex with a small molecule like this compound can be approached through two primary methods: co-crystallization and soaking.[1][2] The choice between these methods is often dictated by the properties of the protein and the ligand, including the ligand's solubility and its effect on protein stability and conformation.[3][4]
Pre-crystallization: Confirming Protein-Ligand Interaction
Before attempting crystallization trials, it is highly recommended to confirm that this compound binds to the target protein in solution. This preliminary step can save considerable time and resources. Several biophysical techniques can be employed for this purpose.[1][5]
Table 1: Biophysical Methods for Detecting Protein-Ligand Binding
| Technique | Principle | Typical Protein Concentration | Information Gained |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | 10-50 µM | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized protein. | Analyte dependent | Binding affinity (Kd), association (ka) and dissociation (kd) rates.[1] |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Monitors the change in protein melting temperature (Tm) upon ligand binding. | 1-10 µM | Ligand binding and protein stabilization.[7][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes chemical shift perturbations in the protein or ligand spectrum upon binding. | >50 µM | Binding confirmation, affinity (Kd), and location of the binding site on the protein.[1][6] |
A general workflow for confirming protein-ligand interaction prior to crystallization is depicted below.
Caption: Workflow for verifying protein-ligand interaction.
Experimental Protocols
Preparation of this compound Stock Solution
Due to the potential for limited aqueous solubility of indole derivatives, a concentrated stock solution of this compound should be prepared in an appropriate organic solvent.[9]
Protocol 1: Ligand Stock Preparation
-
Weigh out a precise amount of this compound powder.
-
Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to a final concentration of 100 mM.[4]
-
Ensure the compound is fully dissolved. Gentle vortexing or brief sonication may be necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Co-crystallization Protocol
In co-crystallization, the protein and ligand are mixed prior to setting up the crystallization trials, allowing the complex to form in solution.[2] This method is often preferred when the ligand induces a conformational change in the protein or when the ligand has low solubility.[2][4]
Protocol 2: Co-crystallization using Vapor Diffusion
-
Complex Formation:
-
Thaw an aliquot of the purified protein and the 100 mM ligand stock solution.
-
Prepare a working solution of the protein at a suitable concentration for crystallization (typically 5-20 mg/mL).
-
Add the this compound stock solution to the protein solution to achieve a final ligand concentration that is in molar excess to the protein. A starting point is a 1:5 or 1:10 protein-to-ligand molar ratio.[10] The final DMSO concentration should ideally be kept below 5% (v/v) to minimize its interference with crystallization.
-
Incubate the protein-ligand mixture on ice or at 4°C for at least 30 minutes to 1 hour to allow for complex formation.[2]
-
-
Crystallization Setup (Sitting or Hanging Drop):
-
Set up crystallization plates with a variety of commercially available or in-house developed crystallization screens.
-
For a sitting drop experiment, pipette 0.5-1 µL of the protein-ligand complex solution into the drop well.
-
Add an equal volume of the reservoir solution to the drop.
-
Seal the wells and incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops for crystal growth over a period of days to weeks.
-
The following diagram illustrates the co-crystallization workflow.
Caption: Co-crystallization experimental workflow.
Crystal Soaking Protocol
Soaking involves introducing the ligand to pre-existing crystals of the apo-protein.[2] This method is generally simpler and consumes less protein if a robust apo-crystal system is already established.[4] However, its success depends on the crystal lattice being porous enough to allow the ligand to diffuse to the active site.[11]
Protocol 3: Soaking this compound into Apo-crystals
-
Preparation of Soaking Solution:
-
Prepare a "stabilization solution" that is similar to the mother liquor from which the apo-crystals were grown, but may contain a slightly higher precipitant concentration to prevent crystal dissolution.
-
Add the 100 mM stock solution of this compound to the stabilization solution to a final concentration typically ranging from 1 mM to 20 mM. The optimal concentration will depend on the ligand's binding affinity and solubility in the soaking solution.[7] The final DMSO concentration should be kept as low as possible, but can be up to 10-20% if the crystals are tolerant.[7]
-
-
Soaking Procedure:
-
Using a cryo-loop, carefully transfer an apo-crystal from its growth drop into a drop of the soaking solution.
-
Alternatively, a small volume of a concentrated ligand solution can be added directly to the crystallization drop containing the crystals.[12]
-
The soaking time can vary from a few minutes to several hours or even overnight.[4] Start with shorter soaking times (e.g., 10-30 minutes) and optimize as needed.[13]
-
After soaking, the crystal is ready for cryo-protection and data collection.
-
-
Cryo-protection:
-
It is crucial to include the ligand in the cryoprotectant solution at a concentration similar to that used for soaking to prevent the ligand from diffusing out of the crystal during cryo-cooling.[4]
-
Briefly transfer the soaked crystal into the cryoprotectant solution before flash-cooling in liquid nitrogen.
-
The crystal soaking process is outlined in the diagram below.
Caption: Crystal soaking experimental workflow.
Data Presentation and Troubleshooting
Systematic screening of various parameters is key to successful crystallization. The following table provides a starting point for optimizing conditions for both co-crystallization and soaking experiments.
Table 2: Recommended Starting Conditions and Ranges for Optimization
| Parameter | Co-crystallization | Soaking | Rationale and Troubleshooting |
| Protein Concentration | 5 - 20 mg/mL | N/A (Apo-crystals) | Higher concentrations can promote nucleation. If precipitation occurs upon ligand addition, try lowering the protein concentration.[2] |
| Ligand Concentration | 1:2 to 1:20 (Protein:Ligand molar ratio) | 1 - 20 mM | For co-crystallization, a molar excess ensures saturation of the binding sites. For soaking, the concentration should be well above the Kd.[7][10] If the ligand is insoluble, consider techniques like adding the solid compound directly to the drop.[12] |
| DMSO Concentration | < 5% (v/v) | < 20% (v/v) | Minimize to avoid interference, but some crystals can tolerate higher concentrations. Test crystal stability with varying DMSO levels.[7] |
| Incubation/Soaking Time | 30 min - overnight | 10 min - 24 hours | Longer incubation may be needed for tight binders or slow conformational changes. Monitor crystals for cracking or dissolution during soaking.[4] |
| Temperature | 4°C or 20°C | 4°C or 20°C | Temperature affects protein stability, ligand solubility, and crystal growth kinetics. |
| pH | Screen a range (e.g., 5.0 - 9.0) | As per apo-crystal conditions | The charge state of both the protein and the carboxylic acid group of the ligand can be pH-dependent, affecting their interaction. |
Common Challenges and Solutions:
-
No Crystals:
-
Confirm protein-ligand binding using biophysical methods.
-
Screen a wider range of crystallization conditions (precipitants, pH, additives).
-
Try a different protein construct (e.g., remove flexible loops).
-
Consider microseeding to promote nucleation.[12]
-
-
Apo-crystals Instead of Complex:
-
Increase the ligand concentration during co-crystallization.
-
Increase the incubation time for complex formation.
-
Confirm binding and stoichiometry with ITC.
-
-
Crystals Crack or Dissolve During Soaking:
-
Low Ligand Occupancy:
-
Increase the ligand concentration in the co-crystallization or soaking experiment.
-
Increase the soaking time.
-
Ensure the ligand is included in the cryoprotectant solution.[4]
-
By systematically applying these protocols and optimization strategies, researchers can increase the likelihood of obtaining high-quality crystals of their target protein in complex with this compound, paving the way for detailed structural analysis and informed drug design.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
- 4. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoroindole-2-carboxylic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 6-fluoroindole-2-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common Japp-Klingemann and Fischer indole synthesis route.
Issue 1: Low Yield in the Japp-Klingemann Reaction to form the Phenylhydrazone Intermediate
-
Question: I am experiencing a very low yield during the Japp-Klingemann reaction to form the arylhydrazone intermediate. What are the possible causes and how can I improve the yield?
-
Answer: Low yields in the Japp-Klingemann reaction are a common issue. Several factors can contribute to this problem. Here are some troubleshooting steps to improve your yield:
-
Incorrect pH: The pH of the reaction mixture is crucial. If the pH is too low (e.g., around 1), the concentration of the enolate anion of the β-keto-ester will be insufficient for the nucleophilic addition to the diazonium salt.[1] It is recommended to adjust the pH to a range of 4-5.[1]
-
Instability of the Diazonium Salt: Diazonium salts, especially from electron-rich anilines, can be unstable and prone to decomposition, leading to the formation of tarry byproducts.[1] It is advisable to perform the diazotization at low temperatures (e.g., 0°C or even -15°C for electron-rich anilines) and use the diazonium salt solution immediately after its formation.[1]
-
Side Reactions: An excess of sodium nitrite (NaNO2) can lead to the formation of NO and NO2, which can nitrosate your dione starting material.[1] Using a slight excess of NaNO2 (e.g., 1.05 equivalents) is recommended.[1] Additionally, adding the NaNO2 solution with a syringe below the surface of the stirred aniline solution can prevent the loss of gaseous byproducts.[1]
-
Formation of Azo Compounds: Under certain conditions, stable azo-compounds can form instead of the desired hydrazones.[2] Adjusting the temperature or pH may be necessary to facilitate the conversion to the hydrazone.[2]
-
Issue 2: Low Yield and Tar Formation in the Fischer Indole Synthesis
-
Question: My Fischer indole synthesis step is resulting in a low yield of this compound and a significant amount of tar-like material. How can I optimize this step?
-
Answer: The Fischer indole synthesis often requires harsh acidic conditions and high temperatures, which can lead to side reactions and the formation of polymeric or tarry byproducts.[3] Here are some strategies to improve the yield and minimize tar formation:
-
Choice of Acid Catalyst: The type and concentration of the acid catalyst can significantly impact the reaction. Common catalysts include Brønsted acids (like HCl, H2SO4, polyphosphoric acid, and p-toluenesulfonic acid) and Lewis acids (such as ZnCl2, BF3, and AlCl3).[4] Experimenting with different catalysts may lead to improved yields.
-
Reaction Temperature: High temperatures can promote the degradation of starting materials and intermediates.[3] If possible, running the reaction at a lower temperature for a longer duration might reduce the formation of byproducts.[3]
-
Incomplete Cyclization: If the reaction is not heated sufficiently or for an adequate amount of time, you may observe unreacted phenylhydrazone.[3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to ensure complete conversion.
-
Isomer Formation: The electron-withdrawing nature of the fluorine atom at the 6-position can influence the direction of the cyclization, potentially leading to the formation of regioisomers.[3] It is important to confirm the structure of your product using analytical methods like NMR spectroscopy.[3]
-
Issue 3: Unwanted Decarboxylation
-
Question: I am observing the loss of the carboxylic acid group from my target molecule. How can I prevent this unwanted decarboxylation?
-
Answer: Decarboxylation of indole-2-carboxylic acids can occur, especially at elevated temperatures or under certain acidic or basic conditions.[5][6] Here are some considerations to prevent this side reaction:
-
Temperature Control: Heating the indole-2-carboxylic acid above its melting point can lead to decarboxylation.[6] It is important to carefully control the temperature during the reaction and work-up steps.
-
Protecting Groups: In multi-step syntheses, it might be beneficial to keep the carboxylic acid group as an ester until the final step to prevent premature decarboxylation. The ester can then be hydrolyzed under mild basic conditions.
-
Mild Reaction Conditions: Whenever possible, opt for milder reaction conditions. For instance, if a subsequent reaction requires heating, assess if a lower temperature for a longer duration can achieve the desired transformation without inducing decarboxylation.
-
Issue 4: Product Discoloration and Purification Challenges
-
Question: My final product of this compound has a pink or brown color, and I'm having difficulty purifying it by column chromatography. What should I do?
-
Answer: Indole compounds are often susceptible to oxidation and degradation, which can result in colored impurities.[7] Here are some purification and handling tips:
-
Decolorization: To remove colored impurities, you can treat a solution of the crude product with activated charcoal before the final purification step, such as recrystallization.[7]
-
Storage: To prevent discoloration, store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[7]
-
Column Chromatography Optimization:
-
Solvent System: If you are experiencing poor separation on a silica gel column, the solvent system (eluent) may not be optimal. Perform TLC with various solvent systems to identify the best eluent for separation. A good starting point for indole derivatives is a mixture of hexane and ethyl acetate.[7]
-
Streaking: If the compound streaks on the TLC plate or column, it might be due to strong interaction with the acidic silica gel. Adding a small amount of a weak acid (like acetic acid) or a weak base (like triethylamine) to the eluent can sometimes resolve this issue, depending on the nature of your compound and impurities.
-
-
Recrystallization: For the final purification of the solid product, recrystallization is often a more effective method than column chromatography for removing minor impurities and obtaining a crystalline, high-purity product.[7]
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the most common synthetic routes to prepare this compound?
-
Answer: The most common methods for synthesizing indole derivatives are the Fischer indole synthesis and the Leimgruber-Batcho synthesis.[8] For this compound, a common approach involves the Japp-Klingemann reaction to form a phenylhydrazone intermediate, which is then cyclized via the Fischer indole synthesis.[2][9][10] Another route is the hydrolysis of a corresponding ester, such as ethyl 6-fluoroindole-2-carboxylate.[11]
-
-
Question 2: What are the key safety precautions when working with 6-fluoroindole and its derivatives?
-
Answer: 6-Fluoroindole is an irritant. It is essential to handle it in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhaling the dust and prevent contact with skin and eyes.[7]
-
-
Question 3: Can the carboxylic acid group in this compound be easily modified?
-
Answer: Yes, the carboxylic acid group is a versatile functional handle. It can be readily converted into esters, amides, or acid chlorides. It can also be reduced to an alcohol, allowing for a wide range of chemical modifications.[12]
-
-
Question 4: What is the role of the fluorine atom in this compound?
Quantitative Data
Table 1: Reported Yields for Key Reaction Steps
| Reaction Step | Starting Material | Product | Reagents and Conditions | Reported Yield | Reference |
| Hydrolysis | Ethyl 6-fluoroindole-2-carboxylate | This compound | 4% Sodium hydroxide solution, ethanol, reflux for 3 hours | 90% | [11] |
| Decarboxylative N-arylation | Indole-2-carboxylic acids | N-aryl indoles | Cu2O catalyst, K3PO4 base, NMP solvent, 160°C for 12 hours | Up to 99% | [14] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of Ethyl 6-fluoroindole-2-carboxylate
This protocol is adapted from a known procedure.[11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 6-fluoroindole-2-carboxylate (1 equivalent), a 4% aqueous solution of sodium hydroxide, and anhydrous ethanol.
-
Heating: Heat the reaction mixture to reflux and maintain for 3 hours.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice water.
-
Acidification: Adjust the pH of the mixture to 5 using glacial acetic acid. A precipitate should form.
-
Isolation: Collect the precipitate by filtration.
-
Drying: Dry the solid product to obtain this compound.
Protocol 2: General Procedure for the Japp-Klingemann Reaction followed by Fischer Indole Synthesis
This is a generalized protocol based on the principles of these reactions.[4][9][10][15]
Part A: Japp-Klingemann Reaction (Formation of Arylhydrazone)
-
Diazotization: Dissolve 4-fluoroaniline (1 equivalent) in an aqueous solution of hydrochloric acid and cool to 0°C in an ice bath. Add a solution of sodium nitrite (1.05 equivalents) in water dropwise, keeping the temperature below 5°C.
-
Enolate Formation: In a separate flask, dissolve a β-keto-ester (e.g., ethyl 2-methylacetoacetate) in ethanol and add a solution of sodium acetate to adjust the pH to 4-5. Cool this solution to 0°C.
-
Coupling: Slowly add the cold diazonium salt solution to the enolate solution with vigorous stirring, maintaining the temperature at 0°C.
-
Reaction Completion: Stir the reaction mixture at 0°C for 30-60 minutes.
-
Isolation: The resulting arylhydrazone may precipitate out of the solution or can be extracted with an organic solvent after an aqueous work-up.
Part B: Fischer Indole Synthesis (Cyclization)
-
Reaction Setup: Place the crude arylhydrazone from Part A in a round-bottom flask. Add an acid catalyst (e.g., polyphosphoric acid or a solution of ZnCl2 in a suitable solvent).
-
Heating: Heat the reaction mixture to the required temperature (this can range from 80°C to over 150°C depending on the substrate and catalyst) for several hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it into ice water. If the product is a solid, it may precipitate and can be collected by filtration. If not, neutralize the acid and extract the product with an organic solvent.
-
Purification: The crude product, which is the ester of this compound, can be purified by column chromatography or recrystallization.
-
Hydrolysis: The purified ester can then be hydrolyzed to the final carboxylic acid product as described in Protocol 1.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 10. Japp-Klingemann_reaction [chemeurope.com]
- 11. This compound CAS#: 3093-97-8 [m.chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of 6-Fluoroindole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of 6-Fluoroindole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The primary methods for purifying this compound are recrystallization and column chromatography. The choice between these techniques depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Q2: My purified this compound has a pink or brownish tint. What causes this discoloration and how can I remove it?
Discoloration in indole derivatives is often due to oxidation and degradation, which can be accelerated by exposure to air, light, and residual acids from the synthesis.[1] To decolorize the compound, you can treat a solution of the crude material with activated charcoal before recrystallization.[1] Storing the purified solid under an inert atmosphere (e.g., argon or nitrogen) and protected from light can help prevent re-coloration.[1]
Q3: What are the potential impurities I should be aware of during the purification of this compound?
The impurities present in crude this compound will largely depend on the synthetic route used.
-
From Leimgruber-Batcho Synthesis: Incomplete reaction may leave starting materials. A significant polar byproduct can result from the over-reduction of the enamine intermediate, leading to the formation of a 2-aminophenylethylamine derivative.[2]
-
From Fischer Indole Synthesis: This method can be prone to side reactions, potentially leading to the formation of regioisomers, especially if an unsymmetrical ketone is used as a starting material.[2][3] Incomplete cyclization can also leave residual phenylhydrazone.[2]
Q4: What are some suitable solvents for the recrystallization of this compound?
While specific solubility data is not widely available, a good starting point for recrystallization is to use a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. A common approach for indole derivatives is to use a mixture of a polar solvent like ethanol with a less polar co-solvent or anti-solvent. An ethanol/water mixture is often a good system to try.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| "Oiling out" instead of crystallization | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated with impurities. | - Use a lower boiling point solvent. - Try a solvent/anti-solvent system. For example, dissolve the compound in a minimum amount of a "good" hot solvent and slowly add a "bad" solvent until the solution becomes cloudy, then add a few drops of the "good" solvent to clarify and allow to cool slowly.[1] - Scratch the inside of the flask with a glass rod to induce crystallization.[1] - Use a seed crystal of pure compound if available.[1] |
| Low recovery of purified product | The compound is too soluble in the cold recrystallization solvent. Too much solvent was used during dissolution. | - Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution slowly and then thoroughly in an ice bath to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still colored after recrystallization | Highly colored impurities are present that are not effectively removed by recrystallization alone. | - Treat the solution of the crude product with activated charcoal before recrystallization. Dissolve the crude solid in a minimal amount of hot solvent, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[1] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the desired compound from impurities | The solvent system (eluent) is not optimal. The column is overloaded with the sample. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A good starting point for indole derivatives is a mixture of hexane and ethyl acetate.[1] - The amount of crude material loaded onto the column should generally be 1-2% of the weight of the silica gel. |
| Streaking of the compound on the TLC plate and column | The compound is interacting too strongly with the acidic silica gel. | - Add a small amount of a modifier to the eluent. For acidic compounds like this compound, adding a small percentage of acetic acid (e.g., 0.5-1%) to the mobile phase can help to reduce streaking. |
Experimental Protocols
General Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., 95% ethanol) portion-wise while heating and stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Gently swirl the flask and heat the mixture again for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent. Dry the purified crystals in a vacuum oven.[1]
General Column Chromatography Protocol
-
Solvent Selection: Use TLC to determine an appropriate solvent system (eluent) that provides good separation of the desired compound from impurities. Aim for an Rf value of 0.2-0.3 for the this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the solvent to drain while gently tapping the column to ensure even packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Analysis and Isolation: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3093-97-8 | [4][5] |
| Molecular Formula | C₉H₆FNO₂ | [4][5] |
| Molecular Weight | 179.15 g/mol | [4][5] |
| Appearance | Light yellow to yellow or orange powder/crystals | [4] |
| Melting Point | 244-250 °C (with decomposition) | [4] |
| Purity | Typically ≥98.0% (by HPLC) | [4][6] |
| pKa (Predicted) | ~4.38 ± 0.30 | [4] |
Solubility Profile of this compound
While specific quantitative solubility data is limited in the literature, indole derivatives with carboxylic acid groups generally exhibit moderate solubility in polar organic solvents and can be soluble in basic aqueous solutions due to salt formation.[4]
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common issues in recrystallization.
References
Technical Support Center: Optimizing Amide Coupling Reactions for 6-Fluoroindole-2-carboxylic Acid
Welcome to the technical support center for optimizing the amide coupling of 6-Fluoroindole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this crucial synthetic step. This compound is a key building block in medicinal chemistry, valued for its role in synthesizing compounds with potential therapeutic activities, including anti-cancer properties.[1] The fluorine atom and indole scaffold can significantly enhance the biological activity and electronic properties of target molecules.[1]
This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to help you navigate challenges and achieve successful coupling outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the amide coupling of this compound.
Q1: My reaction shows low or no product yield. What are the potential causes and solutions?
A: Low yields are a common challenge and can stem from several factors. A systematic approach is best for troubleshooting.[2]
-
Inadequate Activation of the Carboxylic Acid: The indole ring is electron-rich, which can sometimes affect the activation step. Ensure your coupling reagent is fresh and used in the correct stoichiometry. For uronium-based reagents like HATU, pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding the amine can improve efficiency.[2][3]
-
Presence of Moisture: Amide coupling reactions are highly sensitive to water. Water can hydrolyze the activated ester intermediate, reverting it to the starting carboxylic acid and halting the reaction.[2] Always use anhydrous solvents (e.g., dry DMF or DCM), flame-dry your glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2][3]
-
Incorrect Base: The choice of base is critical. Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) with uronium or phosphonium salt reagents.[2][4] Nucleophilic bases such as triethylamine (TEA) or pyridine can compete with your desired amine, leading to unwanted side products.[2][3]
-
Low Amine Reactivity: If your amine is sterically hindered or electron-deficient (e.g., an aniline derivative), the reaction may be sluggish. In such cases, consider using a more powerful coupling reagent like PyAOP or converting the carboxylic acid to a more reactive acyl fluoride.[5] Increasing the reaction temperature may also help but should be done cautiously to avoid side reactions.[6]
Q2: My starting materials, particularly the this compound, are not fully dissolving. What should I do?
A: Poor solubility can prevent the reaction from proceeding efficiently.
-
Switch to a More Polar Solvent: If you are using a less polar solvent like Dichloromethane (DCM) and observe poor solubility, the recommended first step is to switch to a more polar aprotic solvent.[6] N,N-Dimethylformamide (DMF) is the most common and effective alternative, followed by N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO).[6]
-
Use a Co-Solvent System: A mixture of solvents, such as DCM/DMF, can sometimes provide the ideal polarity to dissolve all components.[6]
-
Gentle Heating or Sonication: Gently heating the mixture to 40-50 °C can enhance solubility and reaction rate.[6] Alternatively, sonication can help dissolve stubborn reagents.[6]
-
Decrease Concentration: While it may seem counterintuitive, operating at a lower concentration might prevent a reagent from precipitating out of the solution.[6]
Q3: I'm observing significant side product formation. What are the likely culprits and how can I prevent them?
A: Side reactions can reduce yield and complicate purification.
-
Racemization: A major concern, especially with chiral amines or acids, is the loss of stereochemical integrity.[7] This often occurs via the formation of an oxazolone intermediate.[8] To minimize racemization, add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) when using carbodiimide reagents like EDC.[9][10] Uronium reagents like HATU, which are based on HOAt, are known to cause less racemization.[9]
-
Guanidinylation of the Amine: When using excess uronium reagents (HATU, HBTU), the reagent can react with the N-terminus of your amine, forming a guanidinium byproduct that caps the amine and prevents the desired reaction.[8] It is crucial to use the uronium reagent in equimolar amounts relative to the carboxylic acid.[9]
-
N-Acylurea Formation: With carbodiimide reagents (DCC, EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive. Adding HOBt or HOAt traps the active intermediate as an active ester, preventing this side reaction and improving yields.[10]
Q4: The purification is difficult due to persistent byproducts. How can I improve the workup?
A: Byproducts from coupling reagents can be challenging to remove.
-
Carbodiimide Byproducts: When using DCC, the dicyclohexylurea byproduct is mostly insoluble in organic solvents and can be removed by filtration.[9] For EDC, the byproduct is water-soluble, so an aqueous workup involving washes with dilute acid (e.g., 1M HCl) and base (e.g., sat. NaHCO₃) is effective for its removal.[4][9]
-
Uronium Salt Byproducts: The main byproduct of HATU is tetramethylurea, which is polar and can be difficult to remove, especially if the desired product has similar polarity.[2][11] It is often removed through careful column chromatography or by performing an aqueous extraction if the product is soluble in a non-polar organic solvent.[11]
Comparative Data on Common Coupling Conditions
Choosing the right combination of reagents and solvents is critical for success. The table below summarizes common starting conditions for two widely used coupling protocols.
| Parameter | Protocol 1: HATU-Mediated Coupling | Protocol 2: EDC/HOBt-Mediated Coupling |
| Coupling Reagent | HATU (1.1 - 1.2 equiv) | EDC·HCl (1.2 - 1.5 equiv) |
| Additive | None (HOAt is part of the reagent) | HOBt (1.2 - 1.5 equiv) |
| Base | DIPEA (2.0 - 3.0 equiv) | DIPEA or Et₃N (2.0 - 3.0 equiv) |
| Solvent | Anhydrous DMF, NMP, or DCM | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 12 hours |
| Key Advantages | Fast reaction times, high yields, low racemization.[4][9] | Cost-effective, water-soluble byproduct (EDC).[4][9] |
| Potential Issues | Byproduct (tetramethylurea) can be difficult to remove.[2][11] | Slower reaction times, higher risk of racemization without HOBt.[4] |
Detailed Experimental Protocols
The following are generalized, detailed protocols that serve as an excellent starting point for your experiments.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for rapid and efficient coupling, especially for challenging or sterically hindered substrates.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0 - 3.0 equiv)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool under an inert atmosphere.
-
Add this compound (1.0 equiv) and dissolve it in anhydrous DMF.
-
To the solution, add HATU (1.1 equiv) followed by DIPEA (2.0 - 3.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2][3]
-
Add the amine (1.0 - 1.1 equiv) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.[4]
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water, 1M HCl, and saturated NaHCO₃ solution to remove excess reagents and byproducts.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method suitable for a wide range of substrates. The inclusion of HOBt is crucial for minimizing racemization and improving efficiency.[4][10]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Anhydrous DCM or DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM or DMF.[4]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) to the solution and stir for 15-30 minutes at 0 °C to allow for the formation of the active ester.[4]
-
Add the amine (1.0 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC or LC-MS.[4]
-
Once the reaction is complete, dilute with an appropriate organic solvent and wash with water, mild acid (e.g., 1M HCl), and mild base (e.g., saturated NaHCO₃ solution) to remove the urea byproduct and excess reagents.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualized Workflows and Logic
To further clarify the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: General experimental workflow for amide coupling.
Caption: Troubleshooting flowchart for low-yield reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. people.uniurb.it [people.uniurb.it]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. youtube.com [youtube.com]
overcoming solubility issues with 6-Fluoroindole-2-carboxylic acid in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-Fluoroindole-2-carboxylic acid in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorinated indole derivative. It serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its applications are found in drug discovery and materials science, including in the development of anti-cancer compounds and semiconductors for organic field-effect transistors (OFETs).[1][2][3]
Q2: What are the general solubility properties of this compound?
This compound is generally poorly soluble in water. However, its solubility is expected to be higher in polar organic solvents and in basic aqueous solutions where it can form a more soluble salt.
Q3: In which organic solvents can I dissolve this compound to prepare a stock solution?
Dimethyl sulfoxide (DMSO) and ethanol are commonly used organic solvents for preparing stock solutions of poorly soluble compounds for biological assays. It is recommended to prepare a high-concentration stock solution in one of these solvents, which can then be diluted into your aqueous assay buffer.
Q4: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous buffer?
This is a common issue known as "crashing out." It occurs when the compound, which is soluble in the organic stock solution, becomes poorly soluble as the solvent is diluted into the aqueous buffer. This leads to the compound exceeding its solubility limit in the final aqueous environment and precipitating.
Troubleshooting Guide: Overcoming Solubility Issues
Issue 1: Precipitation upon dilution of organic stock solution in aqueous buffer.
Potential Cause: The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The rapid change in solvent polarity causes the compound to precipitate.
Solutions:
-
Decrease the Final Concentration: Lower the final concentration of the compound in your assay.
-
Optimize Dilution Technique:
-
Pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C).
-
Add the stock solution dropwise to the buffer while vortexing or stirring vigorously to ensure rapid and uniform mixing.[4]
-
-
Use Co-solvents: If your assay allows, maintain a small percentage of the organic solvent (e.g., DMSO, ethanol) in the final aqueous solution. It is crucial to keep the final solvent concentration below a level that affects your assay's performance or cell viability (typically <1%, ideally <0.1% for cell-based assays).[4]
-
pH Adjustment: Since this compound is a carboxylic acid, increasing the pH of the aqueous buffer (e.g., to pH > 7.4) will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. Ensure the adjusted pH is compatible with your assay.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of this compound. For a 10 mM solution, this would be 1.7915 mg for 1 mL of DMSO.
-
Transfer the powder into a sterile vial.
-
Add the required volume of anhydrous DMSO.
-
Cap the vial tightly and vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS)
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4, pre-warmed to 37°C
-
Vortex mixer or magnetic stirrer
Procedure:
-
Determine the final concentration of this compound required for your assay.
-
Pipette the required volume of pre-warmed PBS into a sterile tube.
-
While vigorously vortexing or stirring the PBS, add the calculated volume of the 10 mM stock solution dropwise.
-
Continue mixing for a few minutes to ensure the compound is fully dispersed.
-
Visually inspect the final working solution for any signs of precipitation before use.
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Qualitative)
| Solvent | Solubility |
| Water | Poor |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Likely Soluble |
| Methanol | Likely Soluble |
| Aqueous Buffers (Acidic pH) | Poor |
| Aqueous Buffers (Basic pH) | Likely Soluble (as salt) |
Table 2: Troubleshooting Summary for Precipitation in Aqueous Buffers
| Observation | Potential Cause | Recommended Action |
| Immediate precipitation upon dilution | Exceeding solubility limit; rapid solvent change | Decrease final concentration; add stock solution slowly with vigorous mixing. |
| Precipitation after some time | Supersaturated solution; temperature change | Lower final concentration; maintain constant temperature. |
| Precipitation in specific buffer (e.g., PBS) | Unfavorable pH; interaction with buffer salts | Adjust buffer pH to be more basic; test alternative buffer systems. |
Visualizations
Caption: A workflow diagram for troubleshooting solubility issues.
Caption: Factors influencing the final solubility of the compound.
References
Technical Support Center: Troubleshooting 6-Fluoroindole-2-carboxylic Acid Instability
Welcome to the technical support center for 6-Fluoroindole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: My this compound appears discolored (yellow to brown). Is it still usable?
A1: this compound is typically a white to off-white or light yellow powder.[1][2] Discoloration, particularly darkening to yellow or brown, can be an indication of degradation. While slight color variation might be acceptable depending on the application, significant discoloration suggests the presence of impurities. It is recommended to assess the purity of the material using analytical techniques like HPLC or NMR spectroscopy before use. For sensitive applications, using freshly purchased or purified material is advisable.
Q2: What are the primary degradation pathways for this compound?
A2: The most significant instability of indole-2-carboxylic acids, including the 6-fluoro derivative, is their susceptibility to decarboxylation. This reaction involves the loss of carbon dioxide (CO2) from the carboxylic acid group, leading to the formation of 6-fluoroindole. This process can be initiated by heat or certain catalytic conditions.[3][4][5] Other potential degradation pathways, especially under harsh conditions, could include oxidation of the indole ring.
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the integrity of this compound, proper storage is crucial. It is recommended to store the compound in a cool, dry place. Specifically, storage under an inert atmosphere (nitrogen or argon) at 2–8 °C is advised.[6] It is also noted to be light-sensitive, so storage in a tightly sealed, opaque container is recommended to protect it from light and moisture.[6]
| Storage Condition | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerator) | Minimizes thermal degradation, particularly decarboxylation. |
| Atmosphere | Under inert gas (Nitrogen or Argon)[6] | Prevents oxidation of the electron-rich indole ring. |
| Light | Protect from light (use opaque containers)[6] | The related Indole-2-carboxylic acid is light-sensitive, suggesting potential for photodegradation. |
| Moisture | Tightly sealed container in a dry place | Prevents hydrolysis and potential moisture-mediated degradation. |
Q4: I am observing a loss of my starting material and the formation of a less polar byproduct in my reaction. What could be happening?
A4: This is a classic sign of in-situ decarboxylation of this compound, especially if your reaction is conducted at elevated temperatures (e.g., above 100 °C) or in the presence of transition metal catalysts like copper.[3][5][7] The resulting 6-fluoroindole is less polar than the starting carboxylic acid and will therefore have a higher Rf value on a TLC plate and a shorter retention time in reverse-phase HPLC.
Troubleshooting Guides
Issue 1: Unexpected Side Product Formation in Coupling Reactions
Symptoms:
-
Formation of a major byproduct identified as 6-fluoroindole.
-
Low yield of the desired coupled product.
-
Complex reaction mixture observed by TLC or LC-MS.
Potential Cause:
-
Thermal Decarboxylation: Many cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) require elevated temperatures, which can induce the decarboxylation of this compound.
-
Catalyst-Induced Decarboxylation: Some transition metal catalysts, particularly copper, can facilitate the decarboxylation of indole-2-carboxylic acids even at lower temperatures.[7]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Lower Reaction Temperature | If possible, screen for lower reaction temperatures. | To minimize thermally induced decarboxylation. |
| 2. Catalyst and Ligand Screening | Experiment with different catalyst/ligand systems that are known to be active at lower temperatures. | To find a catalytic system that promotes the desired coupling over decarboxylation. |
| 3. Protect the Indole N-H | Consider protecting the indole nitrogen (e.g., with a Boc group) prior to the coupling reaction. | The acidic N-H proton can interfere with some catalytic cycles, and its protection can sometimes lead to cleaner reactions and milder required conditions. |
| 4. Use Pre-activated Substrate | Convert the carboxylic acid to a more stable derivative like an ester or amide before the coupling reaction, if the synthetic route allows. | Esters and amides are generally more resistant to decarboxylation than the free carboxylic acid. |
Issue 2: Poor Solubility and Inconsistent Results
Symptoms:
-
Difficulty dissolving this compound in common organic solvents.
-
Inconsistent reaction outcomes and yields.
Potential Cause:
-
Zwitterionic Character: this compound can exist as a zwitterion, where the carboxylic acid proton is transferred to the indole nitrogen.[8][9] This can affect its solubility profile.
-
Salt Formation: In the presence of basic reagents or impurities, the carboxylic acid can form salts, altering its solubility.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Solvent Screening | Test solubility in a range of polar aprotic solvents (e.g., DMF, DMSO, NMP) and ethereal solvents (e.g., THF, Dioxane). | To find a suitable solvent system for your reaction. |
| 2. Use of a Co-solvent | Employ a co-solvent system to improve solubility. | A mixture of solvents can sometimes provide better solubility than a single solvent. |
| 3. Gentle Heating | Gently warm the mixture to aid dissolution, but be mindful of the potential for thermal degradation. | Increased temperature can improve solubility, but should be used with caution. |
| 4. pH Adjustment | For aqueous or biphasic systems, carefully adjusting the pH can modulate solubility. In basic aqueous solutions, it will form a more soluble carboxylate salt. | To leverage the acidic nature of the carboxylic acid for improved solubility. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol provides a method to assess the stability of this compound under specific conditions (e.g., in a particular solvent at a set temperature).
Materials:
-
This compound
-
HPLC-grade solvent of interest (e.g., DMF, acetonitrile)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade water and acetonitrile (mobile phase)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately dilute an aliquot of the stock solution with the mobile phase and inject it into the HPLC system to obtain the initial purity profile.
-
Incubation: Store the stock solution under the desired test conditions (e.g., at 80°C in a sealed vial).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it with the mobile phase, and analyze by HPLC.
-
Data Analysis: Monitor the peak area of the this compound peak over time. The appearance of new peaks, particularly a less polar peak corresponding to 6-fluoroindole, indicates degradation.
Typical HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm and 280 nm
Protocol 2: Monitoring Decarboxylation by ¹H NMR
This protocol can be used to qualitatively or quantitatively monitor the decarboxylation of this compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound and a known amount of the internal standard in the deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum at room temperature. Note the characteristic peaks for this compound. The carboxylic acid proton typically appears as a broad singlet far downfield (>10 ppm).[10]
-
Heating and Monitoring: Heat the NMR tube to the desired temperature in the NMR spectrometer (if equipped with variable temperature capabilities) or in a heating block for a set time.
-
Acquire Spectra Over Time: Acquire ¹H NMR spectra at regular intervals.
-
Data Analysis: Monitor the disappearance of the starting material signals and the appearance of new signals corresponding to 6-fluoroindole. The ratio of the integrals of the product peaks to the internal standard can be used to quantify the extent of decarboxylation over time.
Visualizations
Degradation Pathway: Decarboxylation
Caption: Primary degradation pathway of this compound.
Troubleshooting Workflow for Low Reaction Yield
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. This compound CAS#: 3093-97-8 [m.chemicalbook.com]
- 7. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 8. ossila.com [ossila.com]
- 9. unis.unyp.cz [unis.unyp.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Method Refinement for 6-Fluoroindole-2-carboxylic Acid Derivatization
Welcome to the technical support center for the derivatization of 6-fluoroindole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for common derivatization reactions of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the derivatization of this compound?
The primary methods for derivatizing this compound involve transformations of the carboxylic acid group, including amide bond formation (amidation), ester formation (esterification), and removal of the carboxyl group (decarboxylation). Additionally, the indole nitrogen can be functionalized, for example, through N-alkylation.
Q2: How does the fluorine atom at the 6-position affect the reactivity of the molecule?
The fluorine atom is electron-withdrawing, which can decrease the nucleophilicity of the indole nitrogen and the overall electron density of the indole ring.[1] This can make electrophilic substitution reactions on the indole ring more challenging. For the carboxylic acid group, the electron-withdrawing nature of fluorine can make the carbonyl carbon more electrophilic, potentially facilitating nucleophilic attack.[2]
Q3: I am having trouble with low yields in my amide coupling reaction. What are the likely causes?
Low yields in amide coupling reactions with this compound can stem from several factors:
-
Incomplete activation of the carboxylic acid: The coupling reagent may not be efficient enough or used in insufficient quantity.
-
Deactivation of the amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.
-
Steric hindrance: Bulky groups on either the carboxylic acid or the amine can impede the reaction.
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate. It is crucial to use anhydrous solvents and reagents.[1]
-
Substrate Purity: Impurities in the starting material or reagents can interfere with the reaction.
Q4: Are there any known side reactions to be aware of during derivatization?
Yes, common side reactions include:
-
O-alkylation: While less common for indoles, under certain conditions, alkylation can occur at the carboxylic oxygen instead of the intended atom.
-
Homocoupling: In cross-coupling reactions, the starting material may couple with itself.
-
Racemization: If the amine or carboxylic acid contains a chiral center, racemization can occur under harsh reaction conditions. Using additives like HOBt or OxymaPure can help suppress this.[1]
-
Over-reduction: In reactions involving reduction steps, such as the Leimgruber-Batcho indole synthesis, over-reduction of intermediates can lead to byproducts.[1]
Troubleshooting Guides
Amide Bond Formation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no amide product | Inefficient carboxylic acid activation. | Choose a more potent coupling reagent (e.g., HATU, COMU). Ensure you are using the correct stoichiometry (typically 1.0-1.5 equivalents). |
| Amine is not nucleophilic enough (e.g., anilines). | Use a stronger, non-nucleophilic base (e.g., DIPEA) to prevent protonation of the amine. Increase the reaction temperature. | |
| Steric hindrance from bulky substituents. | Switch to a less sterically hindered coupling reagent. Consider converting the carboxylic acid to an acyl fluoride, which is less sterically demanding. | |
| Hydrolysis of activated intermediate. | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Formation of multiple products | Racemization of a chiral center. | Add a racemization suppressor like HOBt or OxymaPure to the reaction mixture. Run the reaction at a lower temperature. |
| Side reaction with the indole nitrogen. | Protect the indole nitrogen with a suitable protecting group (e.g., Boc) before amide coupling. | |
| Difficulty in purification | Urea byproduct from carbodiimide reagents (DCC, EDC). | If using DCC, the dicyclohexylurea byproduct is often insoluble in many organic solvents and can be removed by filtration. For EDC, a mild acid wash can help remove the water-soluble urea byproduct. |
Esterification
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low ester yield (Fischer Esterification) | The reaction is at equilibrium. | Use a large excess of the alcohol to drive the equilibrium towards the product. Remove water as it is formed, for example, by using a Dean-Stark apparatus. |
| Steric hindrance around the carboxylic acid or alcohol. | Use a less sterically hindered alcohol if possible. Alternatively, convert the carboxylic acid to an acid chloride first, then react with the alcohol. | |
| Decomposition of starting material | Harsh acidic conditions. | Use a milder acid catalyst or reduce the reaction temperature and extend the reaction time. |
Decarboxylation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete decarboxylation | Insufficient temperature or catalyst activity. | Increase the reaction temperature, but monitor for decomposition. Ensure the catalyst is active and not poisoned. |
| Inefficient heat transfer. | For thermal decarboxylations, consider using microwave irradiation for more efficient and uniform heating. | |
| Formation of byproducts | Decomposition of the indole product at high temperatures. | Use a catalyst that allows for lower reaction temperatures (e.g., a copper or palladium catalyst). Minimize the reaction time. |
| Side reactions with the solvent. | Choose a high-boiling, inert solvent like quinoline or NMP. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the derivatization of indole-2-carboxylic acids. Note that yields can be highly substrate-dependent.
Table 1: Amide Coupling of Indole-2-carboxylic Acids
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| EDC·HCl / HOBt | DIPEA | DMF/CH₂Cl₂ | Room Temp. | 12-24 | Moderate to Good | [3] |
| HATU | 2,6-lutidine | 3.5% TPGS (aq) | 45 | 16 | ~100 | [4] |
| DCC / DMAP | - | CH₂Cl₂ | 23 | 4 | ~28 | [5] |
Table 2: Esterification of Fluorinated Aromatic Carboxylic Acids
| Method | Catalyst | Alcohol | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Catalytic | UiO-66-NH₂ | Methanol | Optimized | 10 | High | [2] |
| Fischer | H₂SO₄ (conc.) | Excess Alcohol | Reflux | 1-2 | Variable | [6] |
| POCl₃ | - | Methanol | Room Temp. | 2 | Good to High |
Table 3: Decarboxylation of Indole-2-carboxylic Acids
| Catalyst | Ligand | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cu₂O | 1,10-phenanthroline | NMP/quinoline | 190 (Microwave) | 5-15 min | High | [7] |
| Palladium-based | Various | Various | Various | - | Good | [8][9] |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is a general procedure for the efficient coupling of this compound with a primary or secondary amine.
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the desired amine (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Fischer Esterification
This protocol describes a classic method for the esterification of this compound with an alcohol.
-
Preparation: In a round-bottom flask, combine this compound (1.0 eq.) and a large excess of the desired alcohol (e.g., 10-20 eq.).
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) to the mixture while cooling in an ice bath.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from 1 to 24 hours depending on the alcohol used.
-
Work-up: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography or distillation.
Protocol 3: Copper-Catalyzed Decarboxylation
This protocol outlines a microwave-assisted method for the decarboxylation of this compound.
-
Preparation: In a 10 mL microwave vial, add this compound (1.0 eq.), Cu₂O (0.05 eq.), and 1,10-phenanthroline (0.10 eq.).
-
Solvent Addition: Under an inert atmosphere, add a mixture of NMP and quinoline (3:1 v/v) to the vial.
-
Reaction: Seal the vial and subject the mixture to microwave irradiation at 190 °C for 15 minutes.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 6-fluoroindole.
Visualized Workflows and Logic
Caption: Experimental workflow for amide coupling of this compound.
Caption: Troubleshooting logic for low yield in amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. afinitica.com [afinitica.com]
- 8. unis.unyp.cz [unis.unyp.cz]
- 9. Curly Arrow: Pd-catalysed Cross-Coupling Reactions of Heteroaromatic Carboxylic Acids [curlyarrow.blogspot.com]
Technical Support Center: Synthesis of 6-Fluoroindole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 6-fluoroindole-2-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and avoid side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and what are their main advantages and disadvantages?
A1: The two most common and effective methods for synthesizing this compound are the Reissert indole synthesis and the Fischer indole synthesis.
-
Reissert Indole Synthesis: This method involves the condensation of 4-fluoro-2-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting pyruvate intermediate.[1] Its main advantage is the direct formation of the indole-2-carboxylic acid scaffold. However, the reductive cyclization step can sometimes be low-yielding and require careful optimization.[2]
-
Fischer Indole Synthesis: This classic route involves the reaction of 4-fluorophenylhydrazine with a pyruvate derivative (like pyruvic acid or its ester) under acidic conditions.[3] It is a versatile and widely used method.[2][3] Potential challenges include managing the strongly acidic conditions, which can lead to side reactions, and the potential for the formation of isomeric byproducts with certain starting materials.[4]
Q2: My final purified product has a pink or brown coloration. What is the cause, and how can I remove it?
A2: Indole compounds, including this compound, are often susceptible to oxidation and degradation, which can result in the formation of colored impurities.[5] This process can be accelerated by exposure to air, light, or residual acid from the synthesis.[5]
Decolorization Protocol:
-
Dissolve the colored product in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a small amount of activated charcoal to the solution.
-
Gently heat the mixture for a short period.
-
Perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal.
-
Recrystallize the purified product from the filtrate.
-
Store the final product under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent re-coloration.[5]
Q3: I'm observing significant decarboxylation of my final product. How can I minimize this side reaction?
A3: Indole-2-carboxylic acids can be prone to decarboxylation, especially when heated in the presence of acid or certain metals.[2][6] This results in the formation of 6-fluoroindole as a major byproduct.
Strategies to Minimize Decarboxylation:
-
Avoid Excessive Heat: During workup and purification, avoid prolonged heating, especially in acidic conditions. Concentrate solutions under reduced pressure at the lowest practical temperature.
-
Neutralize Acid Promptly: After the reaction is complete, neutralize any acid catalysts as soon as possible during the aqueous workup.
-
Careful Choice of Decarboxylation Conditions (if desired): If the goal is to decarboxylate, specific catalysts like copper chromite in quinoline can be used, but this should be avoided if the carboxylic acid is the desired product.[6] For controlled decarboxylation, milder, catalyzed methods are available.[6][7]
Troubleshooting Guides
Reissert Indole Synthesis Troubleshooting
Q1: The initial condensation reaction between 4-fluoro-2-nitrotoluene and diethyl oxalate is giving a low yield. What are the possible causes and solutions?
A1: Low yields in the initial Claisen condensation step are often due to issues with the base, solvent, or reaction conditions.
-
Issue: Incomplete Deprotonation. The acidity of the methyl group on 4-fluoro-2-nitrotoluene is crucial.
-
Solution: Ensure anhydrous conditions, as water will quench the strong base. Consider using a stronger base system; potassium ethoxide has been reported to give better results than sodium ethoxide.[1]
-
-
Issue: Side Reactions. The strong base can promote self-condensation of the diethyl oxalate or other side reactions.
-
Solution: Maintain a low reaction temperature during the addition of the base and reactants. Add the base slowly to the mixture of the two reactants to ensure the deprotonated nitrotoluene reacts immediately with the oxalate.
-
Q2: My reductive cyclization of ethyl (4-fluoro-2-nitrophenyl)pyruvate is inefficient, resulting in a low yield of this compound and multiple byproducts. How can I optimize this step?
A2: The reductive cyclization is a critical step where several side reactions can occur. The choice of reducing agent and reaction conditions are key to success.
-
Issue: Incomplete Reduction or Over-reduction. The nitro group must be selectively reduced to the amine for cyclization to occur. Incomplete reduction will leave starting material, while over-reduction of other parts of the molecule can lead to byproducts.[4]
-
Solution: The choice of reducing agent is critical. Common systems include zinc dust in acetic acid, iron powder in acetic acid, or catalytic hydrogenation (e.g., Pd/C).[1][4] Each system may require optimization of temperature, pressure (for hydrogenation), and reaction time. See Table 1 for a comparison of common reducing agents.
-
-
Issue: Formation of Quinolone Byproducts. Under certain reduction conditions, particularly with catalytic hydrogenation using catalysts like PtO2, the reaction can be diverted to form quinolone derivatives instead of the desired indole.[8]
-
Solution: If quinolone formation is suspected, switch to a different reducing system, such as iron powder in acetic acid, which is less prone to this side reaction.[8]
-
Fischer Indole Synthesis Troubleshooting
Q1: I am attempting the Fischer indole synthesis with 4-fluorophenylhydrazine and pyruvic acid (or its ester) but am getting a very low yield of the desired indole. What are the common causes?
A1: Low yields in the Fischer indole synthesis can stem from several factors, including the stability of the intermediate hydrazone, the choice of acid catalyst, and the reaction temperature.[3]
-
Issue: Degradation of Starting Materials or Intermediates. The harsh acidic conditions and high temperatures required for cyclization can sometimes lead to the degradation of the phenylhydrazine, the pyruvate, or the intermediate hydrazone.[4]
-
Solution: Consider a two-step procedure where the hydrazone is first formed under milder conditions and then isolated before being subjected to the harsher cyclization conditions. This can improve the overall yield by preventing the degradation of the starting materials. Also, perform small-scale optimization experiments to find the ideal acid catalyst and temperature for your specific substrates.[4]
-
-
Issue: Incomplete Cyclization. The reaction may not have been heated sufficiently or for a long enough duration to drive the cyclization to completion.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the hydrazone intermediate. If the reaction stalls, a moderate increase in temperature or a switch to a stronger acid catalyst may be necessary (see Table 2).
-
Q2: The crude product from my Fischer indole synthesis is a complex mixture that is difficult to purify. What are the likely side reactions?
A2: The Fischer indole synthesis can produce several byproducts, especially when not fully optimized.
-
Issue: Formation of Regioisomers. If an unsymmetrical ketone is used instead of a pyruvate, cyclization can occur on either side of the ketone, leading to a mixture of regioisomers.[4]
-
Solution: For the synthesis of 2-carboxylic acids, using pyruvic acid or its esters avoids this issue. If other ketones must be used, the choice of acid catalyst can influence the product ratio, and separation by chromatography will likely be required.
-
-
Issue: Rearrangement and Dimerization Products. Under the strongly acidic conditions, both the enamine intermediate and the final indole product can be susceptible to further reactions, including rearrangements and dimerization, leading to a complex mixture.[4]
-
Solution: Lowering the reaction temperature, using the mildest effective acid catalyst, and minimizing the reaction time can help to reduce the formation of these byproducts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative side reactions.[4]
-
Data Summary Tables
Table 1: Comparison of Common Reducing Agents for the Reissert Synthesis Reductive Cyclization Step
| Reducing Agent System | Typical Conditions | Advantages | Potential Issues & Side Reactions |
| Zn dust / Acetic Acid | Room temp. to moderate heating | Cost-effective, standard procedure.[1] | Can be slow; exotherm needs to be controlled. |
| Fe powder / Acetic Acid | Heating (e.g., reflux) | Good for large scale, often gives clean reductions.[8] | Heterogeneous reaction can have mixing issues; iron salts need to be removed during workup. |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | 1-4 atm H₂, various solvents (EtOH, EtOAc) | Clean reaction, product isolation is simple. | Potential for over-reduction of other functional groups; risk of quinolone formation with some catalysts (e.g., PtO₂).[4][8] |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | Mild conditions, can be selective.[8] | Often requires phase transfer catalyst; stoichiometry needs to be carefully controlled. |
Table 2: Influence of Acid Catalyst on Fischer Indole Synthesis of Indole-2-Carboxylic Acid Esters
| Acid Catalyst | Typical Concentration | Characteristics & Use Cases | Potential Side Reactions |
| Sulfuric Acid (H₂SO₄) | 5-10% in ethanol | Strong Brønsted acid, effective for many substrates.[2] | Can cause significant charring and degradation if not controlled.[4] |
| Polyphosphoric Acid (PPA) | Used as solvent/catalyst | Strong dehydrating agent, often gives good yields.[2] | Workup can be difficult due to its high viscosity. |
| Zinc Chloride (ZnCl₂) | Stoichiometric or catalytic | Lewis acid, common and effective catalyst.[2] | Can be hygroscopic; requires anhydrous conditions for best results. |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | Used as solvent/catalyst | Very strong acid system, effective for difficult cyclizations. | Can be too harsh for sensitive substrates, leading to decomposition. |
Experimental Protocols
Protocol 1: Reissert Synthesis of this compound
This protocol is a general guide and may require optimization.
-
Step 1: Condensation.
-
To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol, slowly add a solution of potassium ethoxide (1.5 eq) in anhydrous ethanol at 0-5 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours until TLC indicates the consumption of the starting nitrotoluene.
-
Quench the reaction with dilute HCl and extract the product, ethyl (4-fluoro-2-nitrophenyl)pyruvate, with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is often used directly in the next step.
-
-
Step 2: Reductive Cyclization and Saponification.
-
Dissolve the crude ethyl (4-fluoro-2-nitrophenyl)pyruvate from the previous step in a mixture of acetic acid and ethanol.
-
Add iron powder (5-10 eq) portion-wise, controlling the exotherm with an ice bath.
-
Heat the mixture to reflux for 2-4 hours until TLC shows the formation of the indole product.
-
Cool the reaction mixture and filter through Celite® to remove the iron salts.
-
To the filtrate, add a solution of NaOH (3.0 eq) in water and heat to 60-70 °C for 1-2 hours to saponify the ester.
-
Cool the mixture, acidify with concentrated HCl to pH ~2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield crude this compound. Further purification can be achieved by recrystallization.
-
Protocol 2: Fischer Indole Synthesis of Ethyl 6-Fluoroindole-2-carboxylate
This protocol is a general guide and may require optimization.
-
Step 1: Hydrazone Formation (Optional but Recommended).
-
To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes.
-
Add diethyl ketomalonate (1.05 eq) and stir the mixture at room temperature for 2-4 hours.
-
The hydrazone often precipitates from the solution. Filter the solid, wash with cold ethanol, and dry.
-
-
Step 2: Cyclization.
-
Add the dried hydrazone to a pre-heated solution of 10% sulfuric acid in absolute ethanol.
-
Heat the mixture at reflux for 1-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude ethyl 6-fluoroindole-2-carboxylate by column chromatography on silica gel. The final acid can be obtained by subsequent saponification.
-
Visual Guides
Caption: Troubleshooting workflow for low yield in the Reissert synthesis.
Caption: Fischer indole synthesis workflow and potential side reactions.
Caption: Decision tree for selecting a purification method.
References
- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Selectivity of 6-Fluoroindole-2-carboxylic Acid Inhibitors
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working to enhance the selectivity of inhibitors derived from the 6-fluoroindole-2-carboxylic acid scaffold.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in inhibitor design?
This compound is a versatile fluorinated indole derivative used as a chemical building block in the synthesis of more complex molecules.[1][2][3][4] Its structure, featuring an indole ring, a fluorine atom, and a carboxylic acid group, provides multiple points for chemical modification.[2] The presence of the fluorine atom can enhance key molecular properties such as biological activity, metabolic stability, and binding affinity, making it a valuable starting point for developing potent and selective inhibitors, particularly for targets like protein kinases and HIV-1 integrase.[1][2][5][6]
Q2: What are the primary medicinal chemistry strategies to improve the selectivity of kinase inhibitors based on this scaffold?
Improving selectivity is crucial as the ATP-binding site is highly conserved across the human kinome, leading to potential off-target effects.[7][8] Key strategies include:
-
Targeting Unique Structural Features: Exploiting subtle differences in the kinase active site is a primary strategy.[7][8] This includes designing compounds that interact with the "gatekeeper" residue, a key amino acid that controls access to a hydrophobic pocket.[7] Modifying the inhibitor to clash with kinases that have a large gatekeeper residue while fitting into those with a small one can significantly improve selectivity.[7]
-
Covalent Inhibition: Designing inhibitors with a reactive group (like an acrylamide) that can form a covalent bond with a non-conserved cysteine residue near the active site can drastically increase both potency and selectivity.[7][8]
-
Allosteric Targeting: Developing inhibitors that bind to sites other than the highly conserved ATP pocket can achieve high selectivity.[9]
-
Bivalent Inhibitors: This approach involves tethering the indole scaffold to another small molecule or peptide that binds to a secondary site on the kinase, creating a bivalent inhibitor with enhanced selectivity.[7][8]
-
Structure-Based Design: Utilizing computational methods like molecular docking and X-ray crystallography allows for the rational design of modifications to the inhibitor to improve its fit and interactions with the target enzyme, thereby enhancing selectivity.[10][11]
Q3: How does structure-based drug design (SBDD) specifically aid in enhancing inhibitor selectivity?
Structure-based drug design is a rational approach that relies on the 3D structure of the target protein.[11] By obtaining a crystal structure of the target kinase in complex with the inhibitor, researchers can visualize the precise binding interactions. This information is critical for making targeted chemical modifications to the this compound scaffold to:
-
Enhance Favorable Interactions: Add or modify functional groups to form stronger hydrogen bonds, halogen bonds, or hydrophobic interactions with non-conserved residues in the target's active site.[12]
-
Introduce Steric Hindrance: Design modifications that create a steric clash with residues present in off-target kinases but not in the intended target.[9]
-
Displace Water Molecules: Identify and displace unstable water molecules in the binding pocket with parts of the inhibitor, which can improve binding affinity and selectivity.[12]
Troubleshooting Guide for In Vitro Experiments
Q4: My IC50 values for a specific inhibitor are inconsistent across experiments. What could be the cause?
Inconsistent IC50 values are a common issue. Potential causes include:
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability. Always use calibrated pipettes.[13]
-
Enzyme Activity: Ensure the enzyme is from a fresh, properly stored stock. The fraction of active enzyme can vary between batches or with improper storage, affecting results.[14][15]
-
Compound Solubility: The inhibitor may be precipitating out of the assay buffer. Visually inspect wells for precipitation and consider lowering the highest concentration or increasing the DMSO percentage (while ensuring it doesn't exceed the enzyme's tolerance, typically <1%).[14]
-
Incubation Times: Use precise and consistent incubation times for both inhibitor pre-incubation and the main kinase reaction.[13]
-
Reagent Preparation: Prepare fresh master mixes and solutions for each experiment to avoid degradation of critical components like ATP.[13]
Q5: I'm observing a high background signal in my luminescence-based kinase assay. How can I reduce it?
High background in luminescence assays (which often measure ADP production) can mask the true signal.[16] Consider the following:
-
ATP Concentration: Using an excessively high ATP concentration can lead to a large amount of ADP being produced even with inhibition, resulting in a high background. Optimize the ATP concentration to be near the Km value for the kinase.
-
Reagent Quality: Ensure the detection reagents (e.g., ADP-Glo™) have not expired and have been stored correctly.
-
Plate Type: Use white, opaque plates specifically designed for luminescence to prevent signal bleed-through between wells.[13]
-
Contaminants: Ensure there are no contaminating ATPases or kinases in your enzyme preparation, as this can lead to ATP consumption independent of the target kinase activity.[17]
Q6: My inhibitor does not show a classic sigmoidal dose-response curve. What does this mean?
An abnormal curve can indicate several issues:
-
Poor Solubility: At high concentrations, the compound may precipitate, leading to a flattening or drop in the curve.
-
Assay Interference: The compound might interfere with the detection method itself (e.g., quenching luminescence or fluorescence). Run a control without the enzyme to check for this.
-
Complex Inhibition Mechanism: The inhibitor might not be a simple competitive inhibitor. It could be an irreversible inhibitor, or it might have a complex mechanism of action that doesn't follow standard kinetics.[18]
-
Incorrect Concentration Range: The tested concentration range may be too narrow or completely outside the active range. Widen the concentration range for the next experiment.
Data Presentation
To assess selectivity, an inhibitor is typically tested against a panel of related and unrelated kinases. The results are presented as IC50 values, with a higher value indicating weaker inhibition. A selective inhibitor will have a low IC50 for the primary target and significantly higher IC50 values for other kinases.
Table 1: Sample Selectivity Profile of a Hypothetical this compound Derivative (Compound Y)
| Kinase Target | Compound Y IC50 (nM) | Staurosporine IC50 (nM) (Control) | Selectivity (Fold vs. Target Kinase A) |
| Kinase A (Primary Target) | 12 | 5 | - |
| Kinase B | 850 | 10 | 71 |
| Kinase C | >10,000 | 20 | >833 |
| Kinase D | 2,400 | 8 | 200 |
| Kinase E | >10,000 | 15 | >833 |
| Staurosporine is a non-selective kinase inhibitor used as a positive control.[16] |
Experimental Protocols
Detailed Protocol: In Vitro Kinase Selectivity Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 of an inhibitor against a target kinase by measuring ADP production.[16]
1. Materials:
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Target kinase of interest and panel kinases for selectivity screening
-
Kinase substrate (specific peptide or protein)
-
ATP (high purity)
-
Test Inhibitor (e.g., this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
DMSO (100%)
-
Plate reader with luminescence detection
2. Experimental Workflow:
3. Detailed Steps:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Include a DMSO-only control (0% inhibition).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase solution (containing the target kinase in assay buffer) to each well.
-
Gently mix and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final ATP concentration should be at or near its Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes. The optimal time may vary depending on the kinase's activity and should be determined empirically.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and produces a luminescent signal via luciferase.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. unis.unyp.cz [unis.unyp.cz]
- 4. ossila.com [ossila.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Enzyme Inhibitors in Medicinal Chemistry | Algor Cards [cards.algoreducation.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. docs.abcam.com [docs.abcam.com]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
addressing batch-to-batch variability of 6-Fluoroindole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of 6-Fluoroindole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical and chemical properties of high-purity this compound?
High-purity this compound is typically a light yellow to orange crystalline powder.[1] It has a molecular weight of 179.15 g/mol .[2] Key specifications often include a purity of ≥98% as determined by HPLC.[1][3] The melting point is generally in the range of 244-250 °C, often with decomposition, indicating good thermal stability in its solid form.[1] The carboxylic acid group gives it acidic properties, with a predicted pKa of approximately 4.38 ± 0.30.[1] Due to the presence of both a secondary amine in the indole ring and a carboxylic acid, it can exist in a zwitterionic form.[2]
Q2: How should this compound be properly stored to minimize degradation?
To ensure stability, this compound should be stored in a refrigerator under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C. It is important to keep the container tightly sealed to prevent exposure to air and moisture. The compound should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Q3: We are observing differences in the color of the powder between batches (from light yellow to orange). Is this a cause for concern?
Variations in color can be indicative of differences in purity or the presence of minor impurities.[1] While a slight color change may not always impact the performance in your application, it is a sign of batch-to-batch variability. It is recommended to perform analytical characterization on each batch to confirm that the material meets the required specifications for your experiments.
Q4: What are the potential sources of batch-to-batch variability in this compound?
Batch-to-batch variability can arise from several factors related to the synthesis and purification processes. Common synthesis methods for indole derivatives, such as the Fischer indole synthesis or the Reissert reaction, can sometimes yield byproducts if not perfectly controlled.[4] Potential sources of variability include:
-
Residual starting materials or reagents: Incomplete reactions can leave unreacted precursors in the final product.
-
Side-products from the synthesis: Depending on the reaction conditions, alternative reaction pathways can lead to the formation of isomeric or related impurities.
-
Degradation products: Improper handling or storage can lead to the degradation of the compound. Indole and its derivatives can undergo degradation through various pathways, including oxidation.[5][6]
-
Differences in purification efficiency: Variations in the crystallization or chromatographic purification steps can lead to different impurity profiles between batches.
Q5: How can batch-to-batch variability impact our downstream experiments?
The impact of batch-to-batch variability can range from minor to significant, depending on the nature of the impurities and the sensitivity of the application. For example, in pharmaceutical development, even small amounts of impurities can affect the biological activity, toxicity, and pharmacokinetic properties of a drug candidate. In materials science applications, impurities can alter the electronic properties of organic semiconductors.[2][3] In synthetic chemistry, reactive impurities can interfere with subsequent reactions, leading to lower yields or the formation of unexpected byproducts.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent Reaction Yields | The purity of the this compound may be lower than specified, or a particular impurity in one batch may be inhibiting the reaction. | 1. Verify the purity of each batch using HPLC (see Experimental Protocol 1).2. Analyze the impurity profile of each batch using LC-MS to identify any unique impurities in the problematic batch (see Experimental Protocol 3).3. Consider re-purifying the material if significant impurities are detected. |
| Unexpected Peaks in NMR Spectrum | The material may contain residual solvents from the purification process or synthetic byproducts. | 1. Perform ¹H NMR analysis and look for signals that do not correspond to the product. Pay attention to common solvent peaks.2. Compare the NMR spectra of different batches to identify any inconsistencies.3. Use a deuterated solvent to which a known amount of an internal standard has been added for quantitative NMR (qNMR) to accurately determine the purity. |
| Poor Solubility Compared to Previous Batches | The crystalline form (polymorphism) of the material may differ between batches, or there could be insoluble impurities present. | 1. Visually inspect the material for any obvious differences in crystallinity.2. Attempt to dissolve a small amount in a trusted solvent and observe for any insoluble matter.3. Consider techniques like Powder X-Ray Diffraction (PXRD) to investigate polymorphism if this is a critical parameter for your application. |
| Color of the material is darker than usual | This could indicate the presence of oxidized impurities or other chromophoric byproducts. | 1. Assess the purity by HPLC, paying close attention to any new or larger impurity peaks.2. If the material is used in a color-sensitive application, consider the impact of the darker color on the final product. |
Data Presentation: Batch Comparison
To systematically address variability, it is crucial to compare key analytical data for each batch.
Table 1: Comparison of Physical and Chemical Properties for Different Batches of this compound
| Parameter | Batch A | Batch B | Batch C |
| Appearance | Light yellow powder | Orange powder | Light yellow crystals |
| Melting Point (°C) | 245-248 | 242-246 | 246-249 |
| Purity by HPLC (%) | 99.2 | 98.1 | 99.5 |
| Major Impurity 1 (%) | 0.3 | 0.8 | 0.2 |
| Major Impurity 2 (%) | 0.1 | 0.5 | 0.1 |
| Residual Solvent (ppm) | 150 (Ethyl Acetate) | 300 (Ethyl Acetate) | 100 (Ethyl Acetate) |
Experimental Protocols
Experimental Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-35 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Experimental Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for confirming the chemical structure of this compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a standard carbon spectrum.
-
(Optional) 2D NMR: If structural ambiguities exist, consider acquiring COSY, HSQC, and HMBC spectra for full structural elucidation.
-
-
Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with the expected structure of this compound.
Experimental Protocol 3: Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for identifying the molecular weights of impurities.
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).
-
LC Method: Use the same or a similar method as described in Experimental Protocol 1.
-
MS Parameters (Example for ESI):
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes are recommended to be screened.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Mass Range: 50-500 m/z.
-
-
Analysis: Correlate the retention times of impurity peaks from the UV chromatogram with the mass spectra to determine the molecular weights of the impurities. This information can be used to propose potential structures for the impurities.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Quality control workflow for incoming batches.
Caption: Potential sources of batch-to-batch variability in synthesis.
References
Technical Support Center: Optimization of 6-Fluoroindole-2-carboxylic Acid for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 6-Fluoroindole-2-carboxylic acid for in vivo studies. The following information is based on the known properties of indole derivatives and carboxylic acids and should be adapted for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in preparing this compound for in vivo administration?
A1: The primary challenges with this compound, as with many carboxylic acid-containing compounds, are its poor aqueous solubility and the potential for limited bioavailability.[1] Its acidic nature can also lead to pH-dependent stability and solubility issues.[1]
Q2: How can I improve the solubility of this compound for my in vivo experiments?
A2: To enhance solubility, consider the following approaches:
-
Salt formation: Converting the carboxylic acid to a more soluble salt form.
-
pH adjustment: Formulating the compound in a buffered solution at a pH where it is ionized and more soluble.
-
Co-solvents: Using a mixture of solvents, such as DMSO, ethanol, or polyethylene glycol (PEG), with saline or water. However, the concentration of organic solvents should be kept low to avoid toxicity.
-
Formulation vehicles: Employing vehicles like cyclodextrins, lipid-based formulations, or solid dispersions can improve solubility and bioavailability.[2][3]
Q3: What are some common formulation vehicles for administering indole derivatives in vivo?
A3: A common vehicle for poorly water-soluble compounds is a mixture of DMSO, Tween 80 (or another surfactant), and saline.[4] A typical ratio could be 5-10% DMSO, 5-10% Tween 80, and 80-90% saline.[4] For oral administration, a suspension in carboxymethylcellulose (CMC) is often used.[4]
Q4: Are there any known toxicities associated with fluorinated indoles?
Q5: What are the key pharmacokinetic parameters I should assess for this compound?
A5: Key pharmacokinetic parameters to evaluate include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which represents total drug exposure.
-
t1/2: Half-life of the compound.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Troubleshooting Guides
Issue 1: Poor Oral Bioavailability
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Low Aqueous Solubility | Enhance solubility through formulation strategies. | Protocol: Formulation Screening 1. Prepare small-scale formulations of this compound in various vehicles (e.g., pH-adjusted buffers, co-solvent systems, cyclodextrin solutions). 2. Assess the solubility in each formulation using a suitable analytical method (e.g., HPLC). 3. Evaluate the short-term stability of the most promising formulations. |
| Low Intestinal Permeability | Consider a prodrug approach to mask the polar carboxylic acid group. | Protocol: Ester Prodrug Synthesis and Evaluation [2] 1. Synthesize an ester prodrug of this compound. 2. Assess the prodrug's stability in simulated gastric and intestinal fluids. 3. Evaluate the permeability of the prodrug using an in vitro model like Caco-2 cells. 4. Conduct in vivo pharmacokinetic studies to compare the bioavailability of the prodrug to the parent compound.[2] |
| High First-Pass Metabolism | Investigate the metabolic stability of the compound. | Protocol: In Vitro Metabolic Stability Assay 1. Incubate this compound with liver microsomes or hepatocytes. 2. Monitor the disappearance of the parent compound over time using LC-MS/MS. 3. Calculate the in vitro half-life and intrinsic clearance. |
Issue 2: High Variability in In Vivo Efficacy Studies
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Inconsistent Drug Exposure | Optimize the formulation and administration route. | Protocol: Pharmacokinetic Study 1. Administer a single dose of the optimized formulation to a cohort of animals. 2. Collect blood samples at multiple time points. 3. Quantify the plasma concentration of this compound using a validated bioanalytical method. 4. Analyze the pharmacokinetic data to assess the consistency of exposure. |
| Suboptimal Dosing Regimen | Determine the optimal dose and frequency of administration. | Protocol: Dose-Response Study 1. Administer a range of doses of this compound to different groups of animals. 2. Evaluate the desired pharmacological effect at each dose level. 3. Determine the minimum effective dose and the dose that produces the maximal effect. |
Data Presentation
Table 1: Representative Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆FNO₂ | [7][8][9] |
| Molecular Weight | 179.15 g/mol | [7][8][9] |
| Appearance | Light yellow to yellow or orange powder/crystals | [10] |
| Purity | ≥98.0% | [7][9] |
| Melting Point | >200 °C (decomposes) | [8][10] |
| Predicted pKa | ~4.38 | [10] |
| Solubility | Soluble in polar organic solvents; likely soluble in basic aqueous solutions. | [10] |
Table 2: Example In Vivo Efficacy Data for an Indole Derivative in a Xenograft Model
Note: This data is for a different indole derivative and is provided as an example.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | - | Daily (p.o.) | 1500 ± 250 | - |
| Compound X | 10 | Daily (p.o.) | 950 ± 180 | 36.7 |
| Compound X | 30 | Daily (p.o.) | 500 ± 120 | 66.7 |
| Positive Control | 5 | Daily (p.o.) | 400 ± 100 | 73.3 |
Experimental Protocols
Protocol 1: General Procedure for Formulation Preparation (Co-solvent System)
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
In a separate container, prepare the desired concentration of a surfactant (e.g., Tween 80) in saline or water.
-
Slowly add the drug-DMSO solution to the surfactant-saline solution while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for any precipitation or cloudiness.
Protocol 2: General Workflow for an In Vivo Efficacy Study (Xenograft Model)
-
Cell Culture and Implantation: Culture the desired cancer cell line and implant the cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.[4]
-
Treatment Administration: Administer this compound or the vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).[4]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).[4]
-
Endpoint: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
Mandatory Visualization
Caption: General workflow for the optimization and in vivo evaluation of this compound.
Caption: Troubleshooting logic for addressing poor oral bioavailability of this compound.
References
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. volochem.com [volochem.com]
- 9. unis.unyp.cz [unis.unyp.cz]
- 10. nbinno.com [nbinno.com]
Validation & Comparative
6-Fluoroindole-2-carboxylic Acid Derivatives as Potent Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of enzyme inhibitors derived from the 6-fluoroindole-2-carboxylic acid scaffold. While this compound itself is a versatile building block, its derivatives have emerged as potent inhibitors of key enzymes in disease pathways, notably HIV-1 integrase and the tryptophan-catabolizing enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). This document presents a comparative analysis of these derivatives against established inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
Derivatives of this compound have demonstrated significant potential in the development of novel therapeutics. In the context of HIV treatment, these derivatives effectively inhibit HIV-1 integrase, a crucial enzyme for viral replication. For cancer immunotherapy, they act as dual inhibitors of IDO1 and TDO, enzymes that play a role in suppressing the immune response against tumors. This guide offers a side-by-side comparison of the inhibitory activities of these novel compounds with commercially available drugs, providing valuable insights for researchers in drug discovery and development.
Comparison of HIV-1 Integrase Inhibitors
HIV-1 integrase is a key enzyme that facilitates the integration of the viral genome into the host cell's DNA, a critical step in the viral life cycle. The inhibitory activity of novel indole-2-carboxylic acid derivatives is compared with established FDA-approved integrase inhibitors.
Table 1: Inhibitory Activity against HIV-1 Integrase
| Compound | Target Enzyme | IC50 Value |
| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase | 0.13 µM |
| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | 3.11 µM |
| Raltegravir | HIV-1 Integrase | 2-7 nM[1][2] |
| Elvitegravir | HIV-1 Integrase | 0.7 nM[][4] |
| Dolutegravir | HIV-1 Integrase | 2.7 nM[] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Comparison of IDO1 and TDO Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism. Their upregulation in the tumor microenvironment leads to immunosuppression. Dual inhibition of IDO1 and TDO is a promising strategy in cancer immunotherapy.
Table 2: Inhibitory Activity against IDO1 and TDO
| Compound | Target Enzyme | IC50 Value |
| 6-acetamido-indole-2-carboxylic acid derivative 9o-1 | IDO1 | 1.17 µM |
| TDO | 1.55 µM | |
| para-benzoquinone derivative 9p-O | IDO1 & TDO | Double-digit nM range |
| Epacadostat | IDO1 | ~10 nM[5] |
| Indoximod | IDO1 (indirectly) | ~70 nM (for mTORC1 resuscitation)[6][7] |
| Navoximod | IDO1 | 28 nM[8][9] |
Experimental Protocols
HIV-1 Integrase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the in vitro inhibitory activity of compounds against HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase enzyme
-
Donor DNA (DS DNA) substrate (e.g., biotin-labeled LTR U5)
-
Target DNA (TS DNA) substrate (e.g., with a 3'-end modification)
-
Assay buffer (e.g., containing MOPS, DTT, MgCl2, and NaCl)
-
HRP-labeled antibody against the TS DNA modification
-
TMB substrate
-
Stop solution
-
Streptavidin-coated 96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Plate Coating: Streptavidin-coated 96-well plates are coated with the biotin-labeled donor DNA substrate.
-
Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor DNA.
-
Inhibitor Addition: Test compounds at various concentrations are added to the wells and incubated.
-
Strand Transfer Reaction: The target DNA substrate is added to initiate the strand transfer reaction. The integrase cleaves the donor DNA and integrates it into the target DNA.
-
Detection: The integrated product is detected using an HRP-labeled antibody that specifically binds to the modified target DNA.
-
Signal Measurement: The TMB substrate is added, and the colorimetric signal is measured at 450 nm after stopping the reaction. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[10][11][12]
IDO1/TDO Inhibition Assay (General Protocol)
This protocol describes a common method for measuring the inhibitory activity of compounds against IDO1 and TDO in a cell-based assay.
Materials:
-
Human cancer cell line expressing IDO1 and/or TDO (e.g., SK-OV-3 for IDO1)
-
Cell culture medium
-
L-Tryptophan
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
IDO1 Induction: Cells are treated with IFN-γ to induce the expression of the IDO1 enzyme.
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing L-tryptophan and varying concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow for the enzymatic conversion of tryptophan to N-formylkynurenine, which is then converted to kynurenine.
-
Kynurenine Measurement:
-
The supernatant is collected, and the reaction is stopped by adding TCA.
-
The mixture is incubated to hydrolyze N-formylkynurenine to kynurenine.
-
Ehrlich's reagent is added, which reacts with kynurenine to produce a yellow-colored product.
-
-
Absorbance Reading: The absorbance is measured at 490 nm. The amount of kynurenine produced is proportional to the enzyme activity. The IC50 value is determined by comparing the kynurenine levels in treated versus untreated cells.[13][14][15]
Visualizations
Caption: Mechanism of HIV-1 Integrase Inhibition.
Caption: IDO1/TDO Inhibition Pathway.
Caption: General Experimental Workflow.
References
- 1. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. caymanchem.com [caymanchem.com]
- 10. mdpi.com [mdpi.com]
- 11. xpressbio.com [xpressbio.com]
- 12. HIV-1 Integrase Assay Kit(KA6288) | Abnova [abnova.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Indole-2-Carboxylic Acid Scaffold as a Novel HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding mode and inhibitory activity of the indole-2-carboxylic acid scaffold and its derivatives against HIV-1 integrase. The information presented is based on computational and in vitro experimental data, offering insights into the structure-activity relationships that govern the potency of this promising class of inhibitors.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a pivotal step in the viral replication cycle.[1] As it has no human counterpart, integrase is a prime target for antiretroviral therapy.[2] Integrase Strand Transfer Inhibitors (INSTIs) are a class of drugs that effectively block this process.[3][4] Recent studies have identified indole-2-carboxylic acid as a potent scaffold for the development of new INSTIs.[4][5] These compounds function by chelating essential magnesium ions (Mg²⁺) within the enzyme's active site, thereby preventing the strand transfer reaction.[3][5] This guide compares the parent indole-2-carboxylic acid with key derivatives to elucidate the structural modifications that enhance inhibitory activity.
Quantitative Inhibitory Activity
The inhibitory potential of the indole-2-carboxylic acid scaffold and its derivatives was evaluated through in vitro HIV-1 integrase strand transfer assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized below, providing a clear comparison of their potencies.
| Compound ID | Structure / Key Modification | IC₅₀ (µM) |
| 1 (Parent Scaffold) | Indole-2-carboxylic acid | 32.37 |
| 3 (Derivative) | Undisclosed modification from virtual screening | ~ (Effective) |
| 17a (Derivative) | C6 Halogenated Benzene Ring | 3.11 |
| 20a (Derivative) | C3 Long Branch & C6 Halogenated Phenyl Group | 0.13 |
Data sourced from molecular docking and in vitro studies.[3][4][5] Compound 3 was identified as an effective inhibitor, leading to further optimization.[4][5] Derivative 17a demonstrates a significant increase in potency compared to the parent scaffold, which is further enhanced in derivative 20a , highlighting the importance of substitutions at the C3 and C6 positions of the indole ring.[3][5]
Experimental Methodologies
The confirmation of the binding mode and inhibitory activity of these compounds relies on a combination of computational and biochemical assays.
Molecular Docking Protocol
Molecular docking simulations are employed to predict the binding conformation and affinity of the inhibitors within the HIV-1 integrase active site.
-
Protein Preparation : The X-ray crystal structure of the HIV-1 integrase is obtained from the Protein Data Bank (PDB ID: 6PUY). The structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges.[5]
-
Ligand Preparation : The 3D structures of the indole-2-carboxylic acid derivatives are generated and energy-minimized using computational chemistry software.
-
Docking Simulation : Software such as Autodock Vina is used to perform the docking.[6] The active site is defined to encompass the catalytic triad (D64, D116, E152) and the two catalytic Mg²⁺ ions.
-
Analysis : The resulting poses are analyzed based on their binding energy and interactions with key residues in the active site. The conformation with the lowest binding energy is typically selected as the most probable binding mode.[5][6]
In Vitro HIV-1 Integrase Inhibition Assay (Strand Transfer)
This biochemical assay quantifies the ability of a compound to inhibit the strand transfer step of viral DNA integration. A common method is an ELISA-based assay.[7][8]
-
Plate Preparation : Streptavidin-coated 96-well plates are coated with a biotinylated double-stranded DNA substrate that mimics the end of the viral DNA (Donor Substrate - DS).[8][9]
-
Enzyme Binding : Purified, recombinant full-length HIV-1 integrase is added to the wells and incubated to allow binding to the DS DNA.[8][9]
-
Inhibitor Addition : The test compounds (indole-2-carboxylic acid derivatives) are serially diluted and added to the wells.
-
Strand Transfer Initiation : A second, digoxigenin-labeled double-stranded DNA (Target Substrate - TS) is added to initiate the strand transfer reaction.[7]
-
Detection : The reaction is stopped, and an HRP-labeled anti-digoxigenin antibody is added to detect the integrated product.
-
Quantification : A colorimetric substrate (e.g., TMB) is added, and the absorbance is measured. A decrease in signal compared to the control (no inhibitor) indicates inhibition of the strand transfer reaction, from which the IC₅₀ value is calculated.[8]
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the key processes involved in identifying and characterizing these novel inhibitors.
Caption: Workflow for inhibitor discovery and validation.
Caption: Key interactions of derivatives in the active site.
Comparative Binding Mode Analysis
The binding mode for this class of inhibitors is primarily defined by the interaction of the indole-2-carboxylic acid core with two essential Mg²⁺ ions in the HIV-1 integrase active site.[3][4][5] This metal chelation is the foundational mechanism of inhibition. Structural modifications to the core scaffold introduce additional interactions, which accounts for the significant differences in potency among the derivatives.
-
Parent Scaffold (1) : The primary binding interaction is the chelation of the two Mg²⁺ ions by the indole nucleus and the C2 carboxyl group.[3] This interaction anchors the molecule in the active site but lacks additional stabilizing contacts, resulting in moderate inhibitory activity (IC₅₀ = 32.37 µM).[3]
-
Derivative 17a : The addition of a halogenated benzene ring at the C6 position introduces a crucial π-π stacking interaction with the dC20 nucleotide of the viral DNA.[3] This additional binding contact significantly stabilizes the inhibitor-enzyme complex, leading to a more than 10-fold increase in potency (IC₅₀ = 3.11 µM).[3]
-
Derivative 20a : This compound builds upon the features of 17a by incorporating a long branch at the C3 position of the indole core.[5] This modification allows the inhibitor to extend into a nearby hydrophobic pocket, forming favorable interactions with residues such as Tyr143 and Asn117.[5] The combination of Mg²⁺ chelation, π-π stacking with viral DNA, and hydrophobic interactions results in a highly potent inhibitor (IC₅₀ = 0.13 µM).[4][5]
Conclusion
The indole-2-carboxylic acid scaffold serves as a highly promising starting point for the development of novel HIV-1 integrase inhibitors. The comparative analysis clearly demonstrates that the inhibitory potency is dramatically enhanced through strategic structural modifications. Specifically, the introduction of a C6-halogenated phenyl group to engage in π-π stacking with viral DNA and the addition of a C3 side chain to occupy a hydrophobic pocket are key for achieving sub-micromolar activity. These findings provide a clear roadmap for the future design and optimization of next-generation INSTIs based on this versatile scaffold.
References
- 1. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. xpressbio.com [xpressbio.com]
Correlation of In Vitro and In Vivo Activity of 6-Fluoroindole-2-carboxylic Acid Derivatives in Cancer Research
A Comparative Guide for Researchers and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Among these, 6-Fluoroindole-2-carboxylic acid and its derivatives have emerged as promising candidates for anticancer drug development. This guide provides an objective comparison of the in vitro and in vivo performance of compounds based on this scaffold, supported by experimental data and detailed methodologies. A critical challenge in the preclinical development of this compound itself is the current lack of published in vivo efficacy studies, making a direct in vitro-in vivo correlation (IVIVC) challenging. This guide, therefore, presents the available in vitro data for a derivative of this compound and juxtaposes it with in vivo data from a structurally related indole-2-carboxamide to provide a qualitative comparison and highlight the therapeutic potential of this compound class.
Data Presentation: A Comparative Look at Anticancer Activity
The following tables summarize the quantitative data on the anticancer activity of a copper (II) complex of this compound in vitro and a representative indole-2-carboxamide derivative in an in vivo xenograft model.
Table 1: In Vitro Anticancer Activity of this compound Copper(II) Complex [1][2]
| Compound | Cell Line | Cancer Type | Concentration (µM) | % Inhibition |
| This compound-Cu(II) complex | MDA-MB-231 | Breast Cancer | 20 | 90 |
| This compound-Cu(II) complex | MCF-7 | Breast Cancer | 20 | 90 |
Table 2: In Vivo Anticancer Efficacy of a Representative Indole-2-Carboxamide Derivative (Compound 5k) [3]
| Compound | Animal Model | Cancer Type | Administration Route | Dosage | Tumor Growth Inhibition (%) |
| Indole-2-carboxamide 5k | Mouse Xenograft | Breast Cancer (MCF-7) | Intraperitoneal | 10 mg/kg | 68.4 |
Note: The in vivo data is for a different, albeit structurally related, indole derivative and is presented here for qualitative comparison due to the absence of in vivo data for this compound or its direct complexes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key experiments cited in the context of evaluating indole-based anticancer agents.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound (e.g., this compound-Cu(II) complex) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vivo Xenograft Mouse Model
This protocol describes a standard procedure for evaluating the in vivo anticancer efficacy of a test compound.
-
Animal Handling and Acclimatization: Immunocompromised mice (e.g., nude or SCID mice) are housed in a pathogen-free environment and allowed to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation: Human cancer cells (e.g., MCF-7) are harvested and suspended in a suitable medium (e.g., Matrigel). A specific number of cells (typically 1x10⁶ to 1x10⁷) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.
-
Compound Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compound is administered via a specific route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth and the body weight of the mice are monitored throughout the study. At the end of the experiment, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC).
Visualizing the Science: Pathways and Processes
Diagrams are provided to visually represent the complex biological pathways and experimental workflows involved in the evaluation of this compound and its derivatives.
Caption: Experimental workflow for anticancer drug discovery.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by indole derivatives.
Caption: Proposed anticancer mechanisms of copper-indole complexes.
Conclusion
The available in vitro data for the copper(II) complex of this compound demonstrates potent anticancer activity against breast cancer cell lines.[1][2] While a direct in vitro-in vivo correlation cannot be established at this time due to the absence of specific in vivo studies, the promising in vivo efficacy of other indole-2-carboxamide derivatives suggests that this scaffold holds significant therapeutic potential.[3] Mechanistic studies on related indole compounds point towards the inhibition of the critical PI3K/Akt/mTOR signaling pathway as a key mechanism of action.[1][4][5] Furthermore, the complexation with copper may introduce additional anticancer mechanisms, such as proteasome inhibition and DNA interaction.[6][7][8]
For researchers and drug development professionals, these findings underscore the importance of further investigating this compound and its derivatives. Future in vivo studies are imperative to establish a clear IVIVC and to fully elucidate the therapeutic potential of this promising class of compounds in the fight against cancer.
References
- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of 6-Fluoroindole-2-carboxylic Acid and its Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of 6-Fluoroindole-2-carboxylic acid and its derivatives, with a focus on their potential as anti-cancer agents. The information presented herein is intended to support research and development efforts in oncology by offering a structured overview of quantitative data, experimental methodologies, and mechanistic insights.
Quantitative Comparison of Anti-Cancer Activity
| Compound/Derivative | Cell Line | Concentration | % Inhibition | Reference |
| Copper(II) complex of this compound | MDA-MB-231 (Breast Cancer) | 20 µM | 90% | [1] |
| Copper(II) complex of this compound | MCF-7 (Breast Cancer) | 20 µM | 90% | [1] |
Table 1: Anti-cancer Activity of the Copper(II) Complex of this compound.
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| Compound C11 | (A novel 1H-indole-2-carboxylic acid derivative) | Bel-7402 (Liver Cancer) | Not specified, but potent | [2] |
| SMMC-7721 (Liver Cancer) | Not specified, but potent | [2] | ||
| SNU-387 (Liver Cancer) | Not specified, but potent | [2] | ||
| Hep G2 (Liver Cancer) | Not specified, but potent | [2] | ||
| Hep 3B (Liver Cancer) | Not specified, but potent | [2] | ||
| Bel-7402/5-Fu (Chemoresistant Liver Cancer) | Not specified, but potent | [2] | ||
| Indole-2-carboxamides | (Various derivatives) | KNS42 (Paediatric Glioblastoma) | 2.34–9.06 | [3] |
| Compound 8c | N-(4-fluorobenzyl)indoleamide | DAOY (Medulloblastoma) | 4.10 | [3] |
| Compound 8f | N-(homopiperonyl)-indoleamide | DAOY (Medulloblastoma) | 3.65 | [3] |
| Compound 12c | BZ-IND hybrid | DAOY (Medulloblastoma) | 1.02 | [3] |
Table 2: Comparative Anti-cancer Activity of Alternative Indole-2-carboxylic Acid Derivatives.
Experimental Protocols
The following section details the methodologies for key experiments commonly employed to assess the biological effects of indole derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound required to inhibit the growth of 50% of a cancer cell population (IC50).
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the highest compound concentration).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of indole-2-carboxylic acid derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with cell cycle progression. The copper(II) complex of the parent compound, indole-2-carboxylic acid, has been shown to exert its effect through direct interaction with DNA and by modulating oxidative stress.
Proposed Mechanism of Action for Indole-2-Carboxylic Acid Copper(II) Complex
The following diagram illustrates the proposed mechanism of action for the dinuclear copper(II) complex of indole-2-carboxylic acid, which involves DNA intercalation and antioxidant activity, ultimately leading to apoptosis.
Caption: Proposed anticancer mechanism of Indole-2-carboxylic Acid Copper(II) Complex.
General Experimental Workflow for Evaluating Anti-proliferative Effects
The workflow for assessing the anti-cancer properties of a novel indole derivative typically involves a series of in vitro assays to determine its efficacy and mechanism of action.
Caption: Experimental workflow for evaluating anti-proliferative compounds.
References
Unveiling the Bioactivity of 6-Fluoroindole Analogs: A Comparative Analysis of Enzyme Inhibition
A detailed examination of the structure-activity relationships (SAR) of 6-fluoroindole-2-carboxylic acid analogs reveals their potential as potent enzyme inhibitors. This guide provides a comparative analysis of their in vitro efficacy against key enzymes implicated in various physiological processes, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom can significantly modulate a compound's physicochemical properties and biological activity.[1] Specifically, the 6-fluoroindole moiety has been incorporated into various molecular frameworks to explore their therapeutic potential. This guide focuses on a series of aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates and their inhibitory effects on three important serine hydrolases: Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and Butyrylcholinesterase (BuChE).[2]
Comparative Inhibitory Activity
The inhibitory potency of a series of aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates was evaluated against rat FAAH, human MAGL, and equine BuChE. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The core structure consists of a 6-fluoroindole ring connected via an alkyl linker to a carbamate group with a substituted aryl moiety.
| Compound ID | Alkyl Spacer (n) | Aryl Moiety (R) | FAAH IC50 (µM) [rat] | MAGL IC50 (µM) [human] | BuChE IC50 (µM) [equine] |
| 14 | 5 | Phenyl | 0.045 | >100 | >100 |
| 15 | 6 | Phenyl | 0.023 | >100 | >100 |
| 16 | 7 | Phenyl | 0.011 | 48 | 8.5 |
| 25 | 8 | Phenyl | 0.013 | 1.8 | 0.53 |
| 26 | 5 | 2-Fluorophenyl | 0.015 | >100 | >100 |
| 27 | 5 | 3-Fluorophenyl | 0.021 | >100 | >100 |
| 28 | 5 | 4-Fluorophenyl | 0.035 | >100 | >100 |
| 36 | 5 | 2-Carboxyphenyl | 0.038 | 0.038 | 0.063 |
| 37 | 5 | 3-Carboxyphenyl | 0.019 | >100 | >100 |
| 38 | 5 | 4-Carboxyphenyl | 0.014 | >100 | >100 |
Data extracted from a study on aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates as serine hydrolase inhibitors.[2]
The SAR studies indicate that the length of the alkyl spacer and the nature of the substituent on the aryl ring significantly influence the inhibitory activity and selectivity. For instance, increasing the alkyl chain length from 5 to 8 carbons in the phenylcarbamate series (compounds 14, 15, 16, 25) led to a notable increase in MAGL and BuChE inhibition, while maintaining high FAAH inhibitory potency.[2] Furthermore, the introduction of a carboxylic acid group at the ortho position of the phenyl ring (compound 36) resulted in a potent triple inhibitor of FAAH, MAGL, and BuChE.[2]
Experimental Protocols
The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.
Enzyme Inhibition Assays
The inhibitory potency of the compounds against FAAH, MAGL, and BuChE was determined using HPLC-based assays with fluorescence or UV detection.[2]
-
FAAH Inhibition Assay:
-
Enzyme Source: Homogenate of rat brain.
-
Substrate: N-(2-hydroxyethyl)-4-pyren-1-ylbutanamide (fluorogenic).
-
Procedure: The assay mixture contained the enzyme preparation, the test compound (or vehicle), and the substrate in a suitable buffer. The reaction was incubated and then stopped. The product formation was quantified by HPLC with fluorescence detection. IC50 values were calculated from the concentration-response curves.[2]
-
-
MAGL Inhibition Assay:
-
Enzyme Source: Recombinant human MAGL.
-
Substrate: 1,3-dihydroxypropan-2-yl 4-pyren-1-ylbutanoate (fluorogenic).
-
Procedure: Similar to the FAAH assay, the reaction mixture included the recombinant enzyme, test compound, and substrate. The amount of fluorescent product generated was measured by HPLC to determine the extent of inhibition and calculate the IC50 values.[2]
-
-
BuChE Inhibition Assay:
-
Enzyme Source: Equine butyrylcholinesterase.
-
Substrate: Thiocholine esters.
-
Procedure: The assay was performed according to a modified Ellman's method. The enzymatic hydrolysis of the thiocholine substrate produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a colored product. The change in absorbance was monitored spectrophotometrically to determine the enzyme activity and the inhibitory effect of the compounds.[2]
-
Visualizing Structure-Activity Relationships and Workflows
To better understand the structural modifications and the experimental process, the following diagrams are provided.
References
Efficacy of 6-Fluoroindole-2-carboxylic Acid and its Derivatives in Comparison to Known Oncological Drugs
A detailed analysis for researchers and drug development professionals.
Published: December 22, 2025
Introduction
6-Fluoroindole-2-carboxylic acid has emerged as a versatile scaffold in medicinal chemistry, with its derivatives showing promise in the realm of oncology. This guide provides a comparative analysis of the efficacy of this compound and its derivatives against established drugs, focusing on their potential as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Sirtuin 1 (SIRT1), two key targets in cancer therapy. Furthermore, the anti-cancer activity of a closely related copper (II) complex is evaluated against breast cancer cell lines.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of this compound derivatives and known drugs against their respective targets. While direct inhibitory data for this compound is not extensively available, the data for its core structure, indole-2-carboxylic acid, and its derivatives provide a strong rationale for its potential activity.
Table 1: Comparison with IDO1 Inhibitors
| Compound | Target | IC50 (Enzymatic Assay) | IC50 (Cell-Based Assay) | Notes |
| Indole-2-carboxylic acid derivatives | IDO1 | Low µM range | - | Derivatives of the core structure show potent inhibition. |
| Epacadostat | IDO1 | ~10 nM - 71.8 nM[1][2] | ~15.3 nM - 19 nM[3][4] | A potent and selective IDO1 inhibitor that has been in clinical trials. |
| Navoximod | IDO1 | Kᵢ of 7 nM[5] | 75 nM (EC50)[5][6] | A potent IDO pathway inhibitor. |
| Linrodostat | IDO1 | - | 1.1 nM (IDO1-HEK293 cells)[7] | An irreversible IDO1 inhibitor. |
Table 2: Comparison with SIRT1 Inhibitors
| Compound | Target(s) | SIRT1 IC50 | SIRT2 IC50 | Notes |
| Indole derivatives | SIRT1 | - | - | Indole scaffolds are known to be effective SIRT1 inhibitors. |
| Selisistat (EX-527) | SIRT1 | 38 nM | >200-fold selectivity | A highly potent and selective SIRT1 inhibitor. |
| Tenovin-6 | SIRT1, SIRT2, SIRT3 | 21 µM[8][9][10] | 10 µM[8][9][10] | A dual SIRT1/SIRT2 inhibitor. |
| Sirtinol | SIRT1, SIRT2 | 131 µM[11] | 57.7 µM[11] | One of the early-discovered sirtuin inhibitors. |
Table 3: Anti-Cancer Efficacy of a Related Copper Complex
The copper (II) complex of indole-2-carboxylic acid, a close structural analog of this compound, has demonstrated significant anti-cancer activity against human breast cancer cell lines.[12] A copper (II) complex of this compound itself has been reported to cause 90% inhibition of MDA-MB-231 and MCF-7 cell lines at a 20 µM concentration.[13]
| Compound | Cell Line | IC50 (MTT Assay) |
| Indole-2-carboxylic acid Copper (II) Complex | MDA-MB-231 (Triple-negative breast cancer) | 5.43 µM[12] |
| MCF-7 (Estrogen-responsive breast cancer) | 5.69 µM[12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
IDO1 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of IDO1, which catalyzes the conversion of L-tryptophan to N-formylkynurenine.
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compound (e.g., this compound derivative) at various concentrations to the wells of a 96-well plate.
-
Add the recombinant IDO1 enzyme to the wells and incubate briefly.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm. The amount of kynurenine produced is proportional to the absorbance.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
SIRT1 Deacetylase Activity Assay (Fluorometric)
This assay quantifies the NAD+-dependent deacetylase activity of SIRT1 and is used to determine the inhibitory potency of test compounds.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53)
-
NAD+
-
Developer solution (containing a protease)
-
Assay buffer (e.g., Tris-HCl, NaCl, MgCl2)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Add assay buffer, NAD+, and the fluorogenic substrate to the wells of a 96-well black microplate.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the SIRT1 enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.
-
Incubate for a further period to allow for signal development.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., the copper complex of this compound) and incubate for a specified period (e.g., 24 or 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The IDO1 pathway in cancer and the point of intervention for inhibitors.
Caption: SIRT1's role in p53 regulation and cancer, and the effect of inhibitors.
Caption: General workflow for in vitro enzyme inhibition and cell viability assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ossila.com [ossila.com]
Benchmarking 6-Fluoroindole-2-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals
An objective analysis of 6-Fluoroindole-2-carboxylic acid against its non-fluorinated counterpart, Indole-2-carboxylic acid, for researchers in drug development. This guide provides a framework for comparative evaluation, including detailed experimental protocols and insights into relevant signaling pathways.
In the landscape of drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. The introduction of fluorine into a molecular scaffold is a well-established strategy to enhance various properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative overview of this compound and its parent compound, Indole-2-carboxylic acid.
Comparative Overview
The indole-2-carboxylic acid scaffold is a recognized pharmacophore with the potential for diverse biological activities. The addition of a fluorine atom at the 6-position is anticipated to modulate its physicochemical and pharmacological properties.
| Property | This compound | Indole-2-carboxylic acid (Reference) | Anticipated Impact of Fluorination |
| Molecular Formula | C₉H₆FNO₂ | C₉H₇NO₂ | Introduction of a fluorine atom. |
| Molecular Weight | 179.15 g/mol | 161.16 g/mol | Increased molecular weight. |
| Lipophilicity (logP) | Higher (Predicted) | Lower (Predicted) | Increased lipophilicity, potentially enhancing membrane permeability. |
| Electronic Properties | Altered due to the electron-withdrawing nature of fluorine. | Baseline electronic properties of the indole ring. | Modulation of pKa and interaction with biological targets. |
| Metabolic Stability | Potentially enhanced. | Susceptible to metabolic oxidation on the benzene ring. | Fluorine can block sites of metabolism, increasing half-life. |
Potential Therapeutic Targets and Experimental Data
While direct comparative data is lacking, research on derivatives of both compounds provides valuable insights into their potential as inhibitors of HIV-1 integrase and IDO1.
HIV-1 Integrase Inhibition
HIV-1 integrase is a critical enzyme for viral replication, making it a key target for antiretroviral therapy.[1] The core function of integrase is to insert the viral DNA into the host cell's genome.[2] Derivatives of indole-2-carboxylic acid have been identified as a promising scaffold for the development of HIV-1 integrase inhibitors.[3][4][5][6][7] One study reported that indole-2-carboxylic acid itself has an IC₅₀ of 32.37 μM for inhibiting the strand transfer activity of HIV-1 integrase.[4]
Table 1: HIV-1 Integrase Inhibition Data (Illustrative)
| Compound | Target | Assay Type | IC₅₀ (μM) |
| This compound | HIV-1 Integrase | Strand Transfer | Data Not Available |
| Indole-2-carboxylic acid | HIV-1 Integrase | Strand Transfer | 32.37[4] |
Note: This table is for illustrative purposes. Further experimental work is required to directly compare the two compounds.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
IDO1 is an enzyme that plays a crucial role in immune suppression, particularly in the tumor microenvironment, by catabolizing the essential amino acid tryptophan.[8][9][10] This leads to the inhibition of T-cell function and allows cancer cells to evade the immune system.[11][12] Consequently, IDO1 is a significant target for cancer immunotherapy.[13] While specific IC₅₀ values for the parent compounds are not available, the indole scaffold is a known starting point for the design of IDO1 inhibitors.
Table 2: IDO1 Inhibition Data (Illustrative)
| Compound | Target | Assay Type | IC₅₀ (μM) |
| This compound | IDO1 | Enzymatic | Data Not Available |
| Indole-2-carboxylic acid | IDO1 | Enzymatic | Data Not Available |
Note: This table is for illustrative purposes. Further experimental work is required to directly compare the two compounds.
Experimental Protocols
To facilitate the direct comparison of this compound and Indole-2-carboxylic acid, the following detailed experimental protocols are provided.
HIV-1 Integrase Strand Transfer Assay (ELISA-based)
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor substrate (DS) DNA (biotin-labeled LTR U5 end)
-
Target substrate (TS) DNA (labeled with a specific tag, e.g., DIG)
-
Streptavidin-coated 96-well plates
-
Anti-tag antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl₂, 0.05% Brij-35)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Coat streptavidin-coated 96-well plates with biotinylated DS DNA.
-
Wash the plates to remove unbound DS DNA.
-
Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.
-
Add serial dilutions of the test compounds (this compound and Indole-2-carboxylic acid) and a known inhibitor (positive control) to the wells.
-
Initiate the strand transfer reaction by adding the labeled TS DNA.
-
Incubate to allow the integration of the DS DNA into the TS DNA.
-
Wash the plates to remove unreacted components.
-
Add anti-tag-HRP conjugate to detect the incorporated TS DNA.
-
Wash the plates.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC₅₀ values.
IDO1 Enzymatic Inhibition Assay (Fluorescence-based)
This assay measures the production of N-formylkynurenine, the product of the IDO1-catalyzed reaction, which is then converted to a fluorescent product.[14][15][16][17][18]
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactor solution (e.g., ascorbic acid, methylene blue)
-
Catalase
-
Fluorogenic developer solution
-
Known IDO1 inhibitor (e.g., Epacadostat) as a positive control
-
Black 96-well plates
Procedure:
-
Add assay buffer, cofactor solution, and catalase to the wells of a black 96-well plate.
-
Add serial dilutions of the test compounds (this compound and Indole-2-carboxylic acid) and a positive control to the wells.
-
Add recombinant IDO1 enzyme to all wells except the blank.
-
Pre-incubate the plate.
-
Initiate the enzymatic reaction by adding L-Tryptophan.
-
Incubate at 37°C.
-
Stop the reaction and initiate fluorescence development by adding the fluorogenic developer solution.
-
Incubate to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity (e.g., Ex/Em = 402/488 nm) using a fluorescence plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ values.
Cell-Based IDO1 Inhibition Assay
This assay measures the inhibition of IDO1 activity in a cellular context.[13][19][20][21]
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3)
-
Cell culture medium (e.g., DMEM or McCoy's 5A) with fetal bovine serum (FBS) and antibiotics
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
L-Tryptophan
-
Reagent for kynurenine detection (e.g., Ehrlich's reagent)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Remove the medium and replace it with fresh medium containing L-Tryptophan and serial dilutions of the test compounds.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Add the kynurenine detection reagent to the supernatant.
-
Incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 480 nm) using a microplate reader.
-
Calculate the percent inhibition of kynurenine production and determine the IC₅₀ values.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: HIV-1 Integration Pathway and Point of Inhibition.
Caption: IDO1 Signaling Pathway in the Tumor Microenvironment.
Caption: General Experimental Workflow for Inhibition Assays.
References
- 1. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. HIV integration - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 10. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oncotarget.com [oncotarget.com]
Safety Operating Guide
Proper Disposal of 6-Fluoroindole-2-carboxylic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of 6-Fluoroindole-2-carboxylic acid is a critical aspect of laboratory safety and environmental responsibility. Due to its classification as a skin, eye, and respiratory irritant, this halogenated organic compound necessitates handling and disposal as hazardous waste in accordance with local, state, and national regulations. Adherence to these protocols is essential to mitigate risks to personnel and the environment.[1]
Immediate Safety and Handling Precautions:
Before commencing any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. All handling should occur within a well-ventilated area or a certified chemical fume hood to minimize the risk of inhalation.
Personal Protective Equipment (PPE) is mandatory and includes: [1]
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Nitrile rubber gloves, inspected for integrity before use.
-
Skin and Body Protection: A fully buttoned laboratory coat.
In the event of accidental exposure, immediately follow the first-aid measures outlined in the SDS.[1][2]
Operational Disposal Protocol
Under no circumstances should this compound or its associated waste be discarded in regular trash or poured down the drain.[1] As a halogenated organic compound, it requires segregation and treatment as hazardous waste.
Step 1: Waste Segregation and Collection
Proper segregation of waste streams is the foundational step in the disposal process. Halogenated organic waste must be kept separate from non-halogenated waste streams.[1]
-
Solid Waste: Unused or expired this compound powder, as well as any materials significantly contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips), must be collected in a dedicated and clearly labeled hazardous waste container for solids.[1]
-
Liquid Waste: All solutions containing this compound, including rinsate from the decontamination of non-disposable glassware, should be collected in a designated container for halogenated organic liquid waste.[1]
Step 2: Container Management
-
Labeling: All waste containers must be accurately and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." The accumulation start date should also be clearly marked.
-
Condition: Waste containers must be in good condition, compatible with the chemical, and kept securely closed at all times except when adding waste.[1]
Step 3: Disposal of Empty Containers
Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The resulting rinsate is considered hazardous waste and must be collected in the designated halogenated organic liquid waste container.[1]
Step 4: Waste Storage
Sealed waste containers should be stored in a designated and secure Satellite Accumulation Area (SAA). This area must be cool, well-ventilated, and situated away from any sources of ignition. Secondary containment is necessary to manage potential leaks or spills. It is also crucial to segregate incompatible waste streams to prevent hazardous reactions. This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]
Step 5: Final Disposal
The final disposal of the collected hazardous waste must be conducted through an approved waste disposal plant or a licensed hazardous waste management company.[2][3]
Data Summary: Properties and Hazards of this compound
| Property/Hazard | Description |
| Chemical Formula | C₉H₆FNO₂ |
| Molecular Weight | 179.15 g/mol [4] |
| Appearance | Solid[5] |
| CAS Number | 3093-97-8[4][5][6] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5][7] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[5][7] |
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Fluoroindole-2-carboxylic acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 6-Fluoroindole-2-carboxylic acid, including detailed operational and disposal plans.
Chemical Identity:
-
Name: this compound
-
CAS Number: 3093-97-8
-
Molecular Formula: C₉H₆FNO₂
Hazard Summary
This compound is classified with the following hazards:
-
Acute oral toxicity.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Required PPE | Purpose |
| Eye and Face | Safety glasses with side-shields or chemical splash goggles. A full-face shield is recommended when there is a risk of splashing.[2] | To protect against dust particles and accidental splashes that can cause serious eye irritation.[3] |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber).[3][4] | To prevent skin contact and irritation.[3] |
| Respiratory | Work in a well-ventilated area or a chemical fume hood. If dust formation is unavoidable, use a particulate filter respirator.[3][5] | To prevent respiratory tract irritation from inhaling dust.[3] |
| Body | Laboratory coat.[3] For larger quantities or when splashing is likely, consider an impervious apron or chemical-resistant suit.[2] | To protect skin and clothing from contamination.[3] |
Experimental Protocols: Handling and Disposal
Handling Procedure:
-
Don PPE: Before handling, put on all required personal protective equipment as specified in the table above.[3]
-
Ensure Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4]
-
Avoid Dust Generation: Handle the powdered solid carefully to avoid creating dust.[3] When weighing, use a ventilated balance enclosure or perform the task within a fume hood.[3]
-
Prevent Contact: Avoid direct contact with skin and eyes.[3]
-
Maintain Hygiene: Do not eat, drink, or smoke in the handling area.[3]
Post-Handling Procedure:
-
Secure Container: Tightly close the container of this compound.[3]
-
Storage: Store in a cool, dry, and well-ventilated place.[3] The recommended storage temperature is refrigerated.
-
Clean Workspace: Thoroughly clean the work area.
-
Doff PPE: Remove personal protective equipment in the correct order to prevent cross-contamination.
-
Wash Hands: Always wash hands with soap and water after handling the chemical.[3]
Disposal Plan:
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation: Collect waste containing this compound in a designated, properly labeled container for halogenated organic waste .[6][7] Do not mix with non-halogenated waste, as this significantly increases disposal costs.[8][9]
-
Waste Container: Use a compatible, leak-proof container with a secure screw-top cap.[4][9]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical contents.[7][10]
-
Empty Containers: Triple-rinse the original container with a suitable solvent (e.g., acetone or methanol).[4] Collect the rinsate in the halogenated organic liquid waste container.[4]
-
Storage of Waste: Store sealed waste containers in a designated, cool, and well-ventilated satellite accumulation area with secondary containment.[4]
Emergency Procedures Workflow
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. Acid Resistant PPE: Best Protection for Chemical Workers [accio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
